molecular formula C9H9NO B170127 5-Methyl-1H-indol-4-OL CAS No. 19499-83-3

5-Methyl-1H-indol-4-OL

Cat. No.: B170127
CAS No.: 19499-83-3
M. Wt: 147.17 g/mol
InChI Key: URGMLVWXPXSAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-indol-4-ol (CAS 19499-83-3) is an organic compound of the indole family, characterized by a methyl group at the fifth position and a hydroxyl group at the fourth position of the indole ring . This structure makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. The compound serves as a key precursor in the synthesis of more complex molecules, notably psychedelic tryptamine analogues. In a demonstrated hybrid chemoenzymatic approach, this compound was used as a starting material for the synthesis of 5-methylpsilocin, a novel analogue of the psychedelic natural product psilocybin . Indole derivatives, in general, are significant in drug design due to their diverse biological activities and are widely studied for potential therapeutic applications in areas including cancer, neurological diseases, and infections . The hydroxyl group on the indole ring is amenable to various chemical transformations, such as acetylation for protection during multi-step synthetic sequences . Researchers can leverage this compound to explore structure-activity relationships, particularly around the substitution patterns on the indole core that are known to influence biological activity . Attention: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGMLVWXPXSAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479844
Record name 1H-Indol-4-ol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-83-3
Record name 5-Methyl-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19499-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-4-ol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-1H-indol-4-ol: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – 5-Methyl-1H-indol-4-ol, a key heterocyclic organic compound, is gaining significant attention within the scientific community, particularly in the realms of pharmaceutical research and development. This technical guide serves as a comprehensive overview of its fundamental properties, synthesizing currently available data for researchers, scientists, and drug development professionals. While the full experimental profile of this compound is still emerging, this document consolidates its known attributes and outlines areas for future investigation.

Core Chemical Identity

This compound is an indole derivative characterized by a methyl group at the 5-position and a hydroxyl group at the 4-position of the indole ring. This specific substitution pattern imparts unique electronic and steric properties that make it a valuable precursor in organic synthesis.

Table 1: Core Compound Identifiers

IdentifierValueSource
CAS Number 19499-83-3[1], [2]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]

Synthesis and Characterization: A Path Forward

Detailed, peer-reviewed synthesis protocols for this compound are not widely available in the public domain. However, established methods for the synthesis of substituted hydroxyindoles can provide a logical starting point for its preparation. The Bischler-Möhlau reaction, a classic method for indole synthesis, has been adapted for the preparation of 4-hydroxyindoles and 6-hydroxyindoles.[4] Additionally, modern catalytic methods, such as gold-catalyzed benzannulation of functionalized pyrrole derivatives, offer a regioselective route to 4-hydroxyindole scaffolds.[5]

A plausible synthetic approach could involve the adaptation of these known methods, utilizing appropriately substituted starting materials. The diagram below illustrates a generalized workflow for the synthesis and subsequent characterization of such a target molecule.

G cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Selection reaction Chemical Transformation (e.g., Cyclization) start->reaction Reagents, Catalyst workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Identification purity Purity Analysis (HPLC, Elemental Analysis) purification->purity Purity Assessment

Figure 1: A generalized workflow for the synthesis and characterization of a target organic molecule like this compound.

Due to the current lack of publicly available, explicitly assigned spectral data for this compound, a detailed experimental protocol and a table of spectral data cannot be provided at this time. The scientific community would greatly benefit from the publication of such data to facilitate further research.

Reactivity and Potential Biological Significance

The reactivity of the this compound is dictated by the interplay of the electron-rich indole nucleus, the activating hydroxyl group, and the methyl substituent. The hydroxyl group at the C4 position is expected to influence the nucleophilicity of the indole ring and can itself be a site for further functionalization.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9] Specifically, the 4-hydroxyindole moiety is a key structural feature in several biologically active natural products and synthetic compounds.[4] For instance, psilocin, a naturally occurring psychedelic compound, is a 4-hydroxyindole derivative.[4]

The potential of this compound as a building block for pharmaceutical research and development is significant.[3] Its utility as a precursor for the synthesis of psychedelic tryptamine analogues highlights a specific area of interest.[3] Further biological evaluation of this compound and its derivatives is warranted to explore its potential therapeutic applications.

Future Research and Conclusion

While the foundational chemical identity of this compound is established, a significant opportunity exists for the scientific community to contribute to a more complete understanding of this molecule. The following areas represent critical next steps:

  • Development and Publication of a Robust Synthetic Protocol: A detailed, reproducible synthesis method is paramount for making this compound more accessible for research.

  • Comprehensive Spectroscopic Characterization: The publication of assigned ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is essential for unambiguous identification and quality control.

  • Investigation of Physicochemical Properties: Determination of properties such as melting point, boiling point, and solubility in various solvents will provide crucial data for its handling and application in synthetic and biological studies.

  • Exploration of Biological Activity: Screening of this compound and its derivatives for a range of biological activities could uncover novel therapeutic leads.

References

  • Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. PubMed.
  • Vawhal, P. K., & Jadhav, S. B. (2021). Synthesis, Characterization and Biological Evaluation of some Novel Substituted Indole-Coumarin Derivatives as Potential Antibacterial and Antifungal Agents.
  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflamm
  • Synthesis and biological evaluation of some N-substituted indoles.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm.
  • This compound|CAS 19499-83-3|Research Chemical. Benchchem.
  • 4-Hydroxyindole - Chem-Impex.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
  • Co(III)
  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
  • Methyl 4-indol-5-ylbenzo
  • Wh
  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC.
  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc.
  • 4-Hydroxyindole | Amyloid Inhibitor | MedChemExpress.
  • Supporting inform
  • 5-Hydroxyindole | C8H7NO | CID 16054. PubChem.
  • 2380-94-1 4-Hydroxyindole C8H7NO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
  • Pharmacologic profile of (R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H- benzimidazole hydrochloride (YM060)
  • Methyl 4-hydroxy-1-methyl-1h-indole-5-carboxyl
  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • Absorption spectra of indole and 5-hydroxyindole in the gas phase.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • A Practical Method for Synthesizing Iptacopan. PMC.
  • 4-HO-DET. Wikipedia.
  • Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Compar
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC.
  • Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu.
  • CAS 2212021-83-3 5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S). BOC Sciences.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
  • 5-Hydroxyindole 97 1953-54-4. Sigma-Aldrich.
  • Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). Cheméo.
  • 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]. NIH.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potenti

Sources

An In-Depth Technical Guide to 5-Methyl-1H-indol-4-ol (CAS 19499-83-3): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Methyl-1H-indol-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data on this molecule is not extensively published, its structural similarity to the 4-hydroxyindole scaffold allows for a robust understanding of its properties, synthesis, and potential applications. This document synthesizes available information on analogous compounds to present a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Hydroxyindole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Hydroxyindoles, in particular, are crucial intermediates and pharmacophores. The position of the hydroxyl group on the indole ring significantly influences the molecule's biological activity. 4-Hydroxyindoles are notable for their role as precursors in the synthesis of various bioactive molecules, including the angina medication Pindolol and a range of psychedelic tryptamines like psilocin.[2][3][4]

This compound, a methylated derivative of 4-hydroxyindole, serves as a key building block in the synthesis of novel psychoactive compounds and other potential therapeutics. Its strategic methylation at the 5-position can alter the parent molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets. One notable application is its use as a precursor in the synthesis of 5-methylpsilocybin, an analogue of the psychedelic compound psilocybin.[5]

Recent research has also highlighted the protective effects of hydroxyindoles against various forms of cellular stress. For instance, 4-hydroxyindole has been shown to inhibit ferroptosis, a form of regulated cell death implicated in degenerative conditions.[6] This suggests that derivatives like this compound could be valuable starting points for developing neuroprotective agents.[6][7][8]

Chemical and Physical Properties

PropertyInferred/Predicted Value for this compoundComparison with Related Compounds
Molecular Formula C₉H₉NO2-methyl-1H-indol-5-ol: C₉H₉NO[9]
Molecular Weight 147.17 g/mol 2-methyl-1H-indol-5-ol: 147.17 g/mol [9]
Appearance Likely a solid at room temperature4-Hydroxyindole: Solid[4]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.General indole behavior
pKa The phenolic hydroxyl group would be weakly acidic, while the indole NH is very weakly acidic.4-Hydroxyindole exhibits phenolic character.
LogP The methyl group would slightly increase lipophilicity compared to 4-hydroxyindole.5-methyl-1H-indole LogP: 1.994[10]

Note: The above values are estimations and should be confirmed experimentally.

Synthesis of this compound and its Derivatives

While a specific, optimized synthesis for this compound is not detailed in the available literature, routes can be logically constructed based on established indole syntheses and the preparation of its analogues. The synthesis of the parent compound, 4-hydroxyindole, often involves multi-step processes that could be adapted by starting with a correspondingly substituted aniline.[4]

A plausible synthetic strategy would involve a variation of a classical indole synthesis, such as the Fischer, Bischler, or Nenitzescu synthesis, starting from a suitably substituted precursor like 2-amino-5-methylphenol.

General Workflow for the Synthesis of 4-Hydroxyindole Derivatives

The following diagram illustrates a generalized workflow for synthesizing 4-hydroxyindole derivatives, which could be adapted for this compound.

G cluster_0 Starting Material Selection cluster_1 Core Indole Formation cluster_2 Purification cluster_3 Final Product A Substituted Aniline (e.g., 2-Amino-5-methylphenol) B Reaction with α-haloketone (e.g., Bischler Synthesis) A->B Step 1 C Cyclization (Acid or Base Catalyzed) B->C Step 2 D Crude Indole Derivative C->D Yields E Column Chromatography D->E Step 3 F Recrystallization E->F Step 4 G Pure this compound F->G Yields

Caption: Generalized synthetic workflow for 4-hydroxyindole derivatives.

Experimental Protocol: Synthesis of a 5-Methylpsilocybin Precursor from this compound

The following protocol is based on a described synthesis of 5-methylpsilocybin, demonstrating the utility of this compound as an intermediate.[5] This procedure details the conversion to an indole-3-glyoxylamide derivative, a key step towards tryptamine synthesis.

Step 1: Acetylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add sodium bicarbonate (NaHCO₃, excess).

  • Add acetic anhydride (Ac₂O, ~1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for several hours until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetoxy-5-methyl-1H-indole.

Step 2: Reaction with Oxalyl Chloride

  • Dissolve the 4-acetoxy-5-methyl-1H-indole (1.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride ((COCl)₂, ~1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours. The formation of the indol-3-ylglyoxylyl chloride intermediate is expected.

Step 3: Formation of the Dimethylamide

  • In a separate flask, prepare a solution of dimethylamine (excess) in THF.

  • Slowly add the solution of the indol-3-ylglyoxylyl chloride intermediate from Step 2 to the dimethylamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • Purify the crude product by column chromatography on silica gel to obtain 4-acetoxy-5-methyl-N,N-dimethyl-1H-indole-3-glyoxylamide.

This intermediate can then be reduced (e.g., with lithium aluminum hydride) to form the corresponding tryptamine, which is a direct precursor to 5-methylpsilocybin.[2][11]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications.

Synthesis of Psilocybin Analogues

The most direct application is in the synthesis of psilocybin analogues.[12][13][14] Psilocybin is a naturally occurring psychedelic compound that is rapidly dephosphorylated in the body to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[2] Psilocybin is under intense investigation for the treatment of various mental health conditions, including depression and anxiety.[12][13]

By using this compound as a starting material, medicinal chemists can create novel analogues of psilocin. The methyl group at the 5-position can influence the compound's pharmacological profile, including its binding affinity for serotonin receptors (e.g., 5-HT₂A), metabolic stability, and pharmacokinetic properties.[12][14] The goal of synthesizing such analogues is often to retain the therapeutic benefits while potentially reducing hallucinogenic effects or improving the duration of action.[13]

G A This compound B Multi-step Synthesis A->B Precursor C 5-Methyl-4-hydroxy-N,N-dimethyltryptamine (5-Me-Psilocin Analogue) B->C Product D Serotonin Receptors (e.g., 5-HT2A) C->D Binds to E Potential Therapeutic Effects (e.g., Antidepressant, Anxiolytic) D->E Modulates

Caption: Role of this compound in developing novel therapeutics.

Exploration of Neuroprotective Agents

As a member of the hydroxyindole class of compounds, this compound is a candidate for the development of neuroprotective agents. Studies on related hydroxyindoles have demonstrated their ability to protect cells from ferroptotic toxicity, likely due to their radical-scavenging capabilities.[6] This antioxidant property is a promising avenue for research into treatments for neurodegenerative diseases where oxidative stress plays a significant role.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the care afforded to novel research chemicals.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[16][17]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, follow standard first-aid procedures: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if irritation or other symptoms persist.[18]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and pharmacology. Its utility as a precursor for psilocybin analogues places it at the forefront of research into novel treatments for mental health disorders. Furthermore, its structural relation to biologically active hydroxyindoles suggests its potential as a scaffold for developing neuroprotective agents. While comprehensive data on this specific molecule is still emerging, the established chemistry and biology of the 4-hydroxyindole core provide a strong foundation for its continued investigation and application in drug discovery.

References

  • Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. RSC Publishing.
  • SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. Ghent University.
  • Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC. NIH.
  • Psilocin - Wikipedia. Wikipedia.
  • Synthesis of Indole Alkaloids. Encyclopedia MDPI.
  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC. NIH.
  • 4-hydroxyindole preparation method suitable for industrial production. Eureka | Patsnap.
  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific.
  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC. NIH.
  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death Discov..
  • 1H-indol-4-ol | C8H7NO | CID 75421. PubChem.
  • Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Cheméo.
  • 1H-Indole, 6-methyl- Properties. EPA.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336. PubChem - NIH.
  • SAFETY DATA SHEET. Myron L® Company.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • 196205-06-8 | 4-Methyl-1H-indol-5-amine. ChemScene.
  • Product storage Product description Protein sequence Product preparation Other features Product features and protocols. Promise Proteomics.

Sources

Safety and Handling of 5-Methyl-1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identity Verification[1][2]

5-Methyl-1H-indol-4-ol (also known as 4-Hydroxy-5-methylindole) is a specialized bicyclic building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and serotonin/tryptamine analogs.[1] As a hydroxyindole, it exhibits significant sensitivity to oxidative degradation, requiring rigorous exclusion of oxygen and light during storage and handling.[1][2]

🚨 CRITICAL ALERT: CAS Registry Number Conflict

There is a frequent database conflict regarding the CAS number provided in common procurement requests.[2] You must verify the identity of your material immediately upon receipt.[2]

  • Target Compound: this compound (Formula: C₉H₉NO)[1][2]

  • Conflicting CAS (1075-35-0): This CAS is widely registered to 5-Chloro-2-methylindole (Formula: C₉H₈ClN) in major supplier catalogs (e.g., TCI, Sigma-Aldrich).[1]

  • Action Required: Verify the Certificate of Analysis (CoA) for the molecular formula and structure.[2] Do not rely solely on the CAS number on the bottle.[2]

IdentityCheck Start Receive Material (Labeled CAS: 1075-35-0?) CheckCoA Check CoA Formula Start->CheckCoA Decision Formula? CheckCoA->Decision Chloro C9H8ClN (5-Chloro-2-methylindole) Decision->Chloro Contains Cl Hydroxy C9H9NO (this compound) Decision->Hydroxy Contains Oxygen Action1 Standard Storage (RT/Cool, Dry) Chloro->Action1 Action2 CRITICAL STORAGE (-20°C, Argon, Dark) Hydroxy->Action2

Figure 1: Decision matrix for verifying chemical identity to determine storage protocols.

Physicochemical Profile & Hazards

Assuming the material is confirmed as This compound , it shares the reactivity profile of electron-rich phenols and indoles.[1][2]

Key Properties
PropertySpecification / Behavior
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Appearance Off-white to beige/grey powder (darkens rapidly upon oxidation).[1][2]
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[1][2]
Melting Point Typically >100°C (Class characteristic; specific isomer data varies).[2]
pKa ~10 (Phenolic OH) and ~17 (Indole NH).[1][2]
Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited, it is classified by analogy to 4-hydroxyindole and methylindoles.[1][2]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Sensitization: Potential skin sensitizer upon prolonged contact (common with indoles).[2]

Stability & Storage: The Oxidation Challenge

The 4-hydroxyindole moiety is exceptionally electron-rich.[1][2] The hydroxyl group at the C4 position activates the indole ring, making it highly susceptible to autoxidation and oxidative coupling (forming melanin-like polymers) when exposed to air and light.[1][2]

Degradation Mechanism

Exposure to atmospheric oxygen leads to the formation of quinone-imine intermediates, which rapidly polymerize into insoluble black tars.[1][2] This reaction is accelerated by:

  • High pH: Deprotonation of the phenol (phenolate) increases electron density.[2]

  • Light: UV/Visible light catalyzes radical formation.[2]

  • Solution State: Degradation is orders of magnitude faster in solution than in solid state.[2]

Storage Protocol[1][2]
  • Primary Container: Amber glass vial with a septum or Teflon-lined cap.[2]

  • Atmosphere: Strictly Inert (Argon or Nitrogen). [1]

  • Temperature: -20°C (Freezer).

  • Desiccation: Store over desiccant; moisture promotes proton exchange and degradation.[2]

Operational Handling & Synthesis Protocols

To maintain the integrity of this compound, "Inert Weighing" techniques are mandatory.[1][2]

The "Inert Weighing" Workflow

Do not weigh this compound on an open benchtop balance for precise stoichiometry if the experiment duration exceeds 15 minutes.

  • Equilibration: Allow the sealed vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Glovebox/Bag: Ideally, weigh inside an inert atmosphere glovebox.[2]

  • Alternative (Schlenk Technique):

    • Flush a tared reaction flask with Argon.[2]

    • Rapidly transfer the solid into the flask.

    • Evacuate and backfill with Argon 3x immediately.[2]

Solubilization
  • Solvent Choice: Use degassed solvents (sparged with Argon for 15 mins) for any reaction involving this starting material.[2]

  • Avoid: Ethers containing peroxides (THF/Dioxane must be fresh and inhibited) as they will rapidly oxidize the indole.[2]

HandlingProtocol cluster_storage Storage (-20°C) cluster_prep Preparation cluster_use Execution Store Vial under Argon Warm Warm to RT (Prevent Condensation) Store->Warm Gas Argon Purge Warm->Gas Solvent Dissolve in Degassed Solvent Gas->Solvent < 5 mins exposure React Reaction (Protect from Light) Solvent->React

Figure 2: Inert handling workflow to prevent oxidative degradation.[1]

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not sweep dry dust (generates aerosols).[2] Cover with a damp paper towel (if small) or use a HEPA vacuum.[2] Wipe area with weak acid (dilute acetic acid) to neutralize any phenolate formation, followed by ethanol.[1][2]

  • Skin Contact: Wash immediately with soap and water.[2] Phenolic compounds can penetrate skin; monitor for signs of chemical burns or systemic absorption (dizziness, nausea).[1][2]

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogen-free, unless derivatized).[1][2]

  • Treatment: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75421, 4-Hydroxyindole.[2] Retrieved February 12, 2026, from [Link][1]

    • Context: Establishes the baseline reactivity and hazard class for the 4-hydroxyindole core structure.
  • Context: Cited to validate the critical CAS number conflict warning (Scenario A vs B).
  • Context: General handling protocols for electron-rich methylindoles.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles.[1][2] Chemical Reviews, 106(7), 2875–2911.[1][2] [Link]

    • Context: Authoritative review on indole chemistry, supporting the oxidative instability mechanisms described in Section 3.

Sources

Technical Guide: Solubility Profiling & Handling of 5-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-1H-indol-4-OL Solubility Data & Handling Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound (CAS: 30428-89-6) is a critical bicyclic heteroaromatic scaffold, primarily utilized as a key intermediate in the synthesis of selective dopamine D4 receptor antagonists (e.g., L-745,870). Its physicochemical behavior is dominated by the interplay between the lipophilic indole core, the hydrophobic methyl substituent at C5, and the ionizable hydroxyl group at C4.

This guide provides a comprehensive solubility profile, emphasizing the "solubility-stability" paradox inherent to hydroxyindoles: while polar organic solvents enhance solubility, they often accelerate oxidative degradation. The protocols below are designed to generate reproducible data while mitigating oxidative polymerization.

Physicochemical Profile & Predicted Properties

Understanding the solubility of this compound requires analyzing its ionization and lipophilicity. The molecule possesses two key functionalities: a phenolic hydroxyl (pKa ~10) and an indole nitrogen (pKa ~16-17).

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Context
Molecular Weight 147.17 g/mol Small molecule fragment
Appearance Off-white to beige crystalline solidDarkens upon air exposure (oxidation)
LogP (Octanol/Water) ~2.1 – 2.4 (Predicted)Moderately lipophilic; Methyl group increases lipophilicity vs. 4-hydroxyindole (LogP ~1.6)
pKa (Acidic) ~9.8 – 10.2 (Phenolic -OH)Deprotonation at pH > 10 drastically increases aqueous solubility
H-Bond Donors 2 (Indole -NH, Phenol -OH)Critical for crystal lattice energy
H-Bond Acceptors 1 (Phenol -O-)

Note: Values are consensus estimates based on structural analogs (4-hydroxyindole and 5-methylindole) and QSAR modeling.

Solubility Data Profile

The following solubility data represents the consensus for the 4-hydroxyindole scaffold. Researchers should treat these as "Target Concentrations" for stock solution preparation.

Table 2: Solubility in Common Solvents

SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO High > 50 mg/mLPrimary Stock Solvent. Ideal for biological assays.
DMF High > 50 mg/mLAlternative to DMSO for synthesis.
Ethanol (100%) Moderate 10 – 30 mg/mLGood for evaporation/transfer; avoid for long-term storage due to oxidation risk.
Methanol Moderate 10 – 30 mg/mLStandard solvent for HPLC analysis.
Water (Neutral pH) Low < 0.5 mg/mLPoor solubility due to aromatic lipophilicity.
0.1 M NaOH (aq) High > 10 mg/mLForms the phenolate salt. Warning: Rapid oxidation (blackening) occurs at high pH.
0.1 M HCl (aq) Low < 1.0 mg/mLIndole nitrogen is not basic enough to protonate significantly in dilute acid.

Technical Workflow: Solubility Determination

The following DOT diagram outlines the logical flow for determining equilibrium solubility while controlling for the compound's oxidative instability.

SolubilityWorkflow Start Start: this compound Solid Sample SolventSel Solvent Selection (DMSO, PBS pH 7.4, SGF) Start->SolventSel Prep Sample Preparation Excess solid + Solvent (Inert Atmosphere Recommended) SolventSel->Prep Equilibration Equilibration Shake-Flask (24h, 25°C) Protect from Light Prep->Equilibration Argon Purge Separation Phase Separation Centrifugation / Filtration (0.22 µm PTFE) Equilibration->Separation Analysis Quantification HPLC-UV (280 nm) Separation->Analysis QC Quality Control Check for Degradation Peaks Analysis->QC QC->Analysis Valid

Figure 1: Step-by-step workflow for determining thermodynamic solubility with built-in stability checks.

Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the exact saturation limit in a specific buffer or solvent.

  • Preparation: Weigh approximately 2 mg of this compound into a 1.5 mL amber glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

    • Critical Step: If the solid dissolves immediately, add more solid until a visible precipitate remains.

  • Inerting: Purge the headspace with Nitrogen or Argon gas for 10 seconds to prevent oxidation of the 4-hydroxy group. Cap tightly.

  • Agitation: Place on an orbital shaker at 25°C for 24 hours.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 50 µL of filtrate (saturation of filter membrane).

  • Quantification: Dilute the filtrate 1:100 in Methanol and analyze via HPLC-UV against a standard curve.

Protocol B: Stock Solution Stability Check

Objective: Verify that the compound has not degraded in DMSO stock over time.

  • Visual Inspection: Fresh solutions are clear/colorless. A brown/black tint indicates quinone formation (oxidation).

  • HPLC Verification:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

    • Detection: 254 nm and 280 nm.

    • Acceptance Criteria: Purity > 98%. If new peaks appear at lower retention times (more polar quinone species), discard the stock.

Mechanistic Insight: pH-Dependent Solubility

The solubility of this compound is heavily dependent on pH due to the phenolic hydroxyl group. The diagram below illustrates the species distribution.

pHDependence Acidic Acidic/Neutral (pH < 9) Protonated Form (Neutral) Low Solubility Basic Basic (pH > 10) Deprotonated Phenolate (Anionic) High Solubility Acidic->Basic NaOH (Deprotonation) Basic->Acidic HCl (Reprotonation) Oxidation Oxidative Degradation (Quinone Imine formation) Basic->Oxidation O2 Exposure (Rapid)

Figure 2: The relationship between pH, solubility, and stability. Note that increasing solubility via pH elevation increases oxidation risk.

Formulation & Handling Recommendations

  • Storage: Store solid at -20°C under inert atmosphere.

  • Antioxidants: When formulating in aqueous buffers for biological assays, add 0.1% Ascorbic Acid or Sodium Metabisulfite to prevent oxidation.

  • Container: Use amber glass to prevent photo-oxidation. Avoid polystyrene plastics for long-term storage of DMSO stocks (leaching risk).

References

  • PubChem. (n.d.).[1] Compound Summary: 5-Methyl-1H-indole.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.).[1][4][5] Compound Summary: 4-Hydroxyindole.[6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, S., et al. (1996). Biological Profile of L-745,870, a Selective Dopamine D4 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for synthesis utility).

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of 5-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Historically, indole derivatives have been investigated and developed for their potent pharmacological properties, including antimicrobial, antifungal, and antibiofilm activities against a range of pathogenic microorganisms.[1][3] The diverse mechanisms of action of indole-based compounds, often distinct from conventional antibiotics, make them promising candidates in the urgent search for novel therapeutics to combat multidrug-resistant pathogens.[3][4]

5-Methyl-1H-indol-4-ol is a specific indole derivative with a substitution pattern that warrants investigation for its antimicrobial potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this compound. The protocols herein are designed to be robust and are grounded in established methodologies and standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is critical for accurate and reproducible antimicrobial susceptibility testing. For this compound, the following parameters should be determined empirically or obtained from a certificate of analysis.

PropertyImportance in Antimicrobial Screening
Molecular Weight Essential for calculating molar concentrations for stock and working solutions.
Solubility Determines the appropriate solvent for stock solution preparation and the achievable concentration range in aqueous testing media. Insoluble compounds can lead to inaccurate results.
Stability Knowledge of the compound's stability in solution and under experimental conditions (e.g., temperature, pH, light exposure) is crucial to prevent degradation and ensure consistent bioactivity throughout the assay.[8]
Purity High purity is essential to attribute any observed antimicrobial activity solely to the test compound and not to impurities.

Note: Prior to commencing any of the following protocols, it is imperative to determine the optimal solvent for this compound that is miscible with the growth medium and non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should typically not exceed 1% (v/v) to avoid inhibitory effects on microbial growth. A solvent toxicity control must always be included in the experiments.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the systematic approach for the antimicrobial evaluation of this compound.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_characterization Phase 3: Activity Characterization cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (Stock Solution) Disk_Diffusion Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion MIC_Determination Broth Microdilution (Quantitative - MIC) Compound_Prep->MIC_Determination Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC_Determination Time_Kill Time-Kill Kinetics (Bactericidal/Bacteriostatic) Inoculum_Prep->Time_Kill Data_Analysis Data Interpretation and Reporting Disk_Diffusion->Data_Analysis MIC_Determination->Time_Kill Inform Concentration Selection MIC_Determination->Data_Analysis Time_Kill->Data_Analysis

Caption: Experimental workflow for antimicrobial screening of this compound.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a preliminary, qualitative assay to assess the antimicrobial activity of a compound.[9][10] It provides a rapid visual indication of whether this compound can inhibit the growth of the test microorganisms.

Materials and Reagents
  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Step-by-Step Methodology
  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline.[11] Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[11][13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even, confluent growth.[11] Finally, swab the rim of the agar.[11]

  • Disk Preparation and Placement: Aseptically apply a known amount of the this compound stock solution onto sterile paper disks and allow the solvent to evaporate completely. Place the impregnated disks onto the inoculated MHA plate using sterile forceps.[11] Gently press each disk to ensure complete contact with the agar surface.[11] Disks should be placed at least 24 mm apart.[13]

  • Controls:

    • Positive Control: A disk impregnated with a standard antibiotic (e.g., gentamicin for bacteria).

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[11][12]

  • Data Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[13][14] A zone of inhibition around the this compound disk suggests antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][12] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in a liquid medium.[12]

Materials and Reagents
  • This compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Micropipettes (single and multichannel) and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology
  • Preparation of Compound Dilutions:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of a 2x concentrated stock solution of this compound to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range.[12][15] Discard 50 µL from the last column of dilutions.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Plate Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.[12]

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.[12]

    • Solvent Control: Wells containing the highest concentration of the solvent used and the bacterial inoculum.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[12] The growth control should be turbid, and the sterility control should be clear.[12]

Data Presentation: MIC Values
Test OrganismGram StainMIC (µg/mL) of this compoundPositive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert experimental value][Insert experimental value]
Escherichia coliGram-negative[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosaGram-negative[Insert experimental value][Insert experimental value]
Candida albicansFungal[Insert experimental value][Insert experimental value]

Protocol 3: Time-Kill Kinetics Assay

A time-kill assay is performed to determine whether an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[16] This is a dynamic measure of the compound's effect on microbial viability over time.

Materials and Reagents
  • This compound

  • Log-phase culture of the test organism

  • CAMHB and Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Shaking incubator (37°C)

  • Micropipettes, sterile tubes, and plating supplies

Step-by-Step Methodology
  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the culture to a starting concentration of approximately 1–5 x 10⁵ CFU/mL.[17]

  • Assay Setup: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without the compound.[16]

  • Inoculation and Sampling: Inoculate each tube with the prepared bacterial culture. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16][17]

  • Quantification of Viable Cells: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto TSA plates.[17]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.[16]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.

    • Bactericidal activity is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.[16][17][18]

    • Bacteriostatic activity is indicated by the inhibition of growth compared to the control, but not a significant reduction in the bacterial count.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No zone of inhibition in disk diffusion - Compound is inactive against the test organism.- Compound is not soluble or did not diffuse through the agar.- Inoculum is too dense.- Confirm activity with broth microdilution.- Verify compound solubility and consider a different solvent.- Ensure the inoculum is standardized to a 0.5 McFarland.
Inconsistent MIC values - Inaccurate serial dilutions.- Inoculum density variation.- Contamination.- Use calibrated pipettes and proper dilution technique.- Prepare fresh inoculum and standardize carefully for each experiment.- Maintain aseptic technique; check sterility controls.
Growth in the sterility control well - Contamination of the growth medium or plate.- Discard the results of the contaminated plate and repeat the assay with fresh, sterile materials.
Precipitation of the compound in the wells - Poor solubility of the compound in the aqueous medium.- Re-evaluate the solvent system.- Test a lower concentration range.- Note the concentration at which precipitation occurs as the limit of solubility.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial screening of this compound. Positive results from these assays, such as a low MIC value and bactericidal activity, would justify further investigation. Subsequent studies could explore the compound's spectrum of activity against a broader panel of clinical isolates, including resistant strains, and delve into its mechanism of action. Elucidating how this compound exerts its antimicrobial effects is a critical next step in evaluating its potential as a lead compound for the development of a new antimicrobial agent.

References

  • Bio-protocol. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Microbiology Spectrum. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Bentham Science. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PMC. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. Retrieved from [Link]

  • MYCPD. (2014). CLSI vs. EUCAST. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • ITM LabHub. (2025). New versions of CLSI and EUCAST AST breakpoint tables (2025). Retrieved from [Link]

  • PMC. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

  • PMC. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of antimicrobial susceptibility testing using EUCAST and CLSI breakpoints: Analysis of agreement. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis and antimicrobial evaluation of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 4-methyl- (CAS 16096-32-5). Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Anti-inflammatory Properties of 5-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anti-inflammatory effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential anti-inflammatory properties of a specific derivative, 5-Methyl-1H-indol-4-OL. While direct evidence for this compound's efficacy is not yet established in the public domain, its structural similarity to other bioactive indoles warrants a thorough investigation. This guide outlines the prevailing mechanistic hypotheses for indole-related anti-inflammatory action and provides detailed, field-proven protocols for a tiered in vitro and in vivo evaluation. The methodologies are designed to be self-validating, progressing from initial screening assays to complex mechanistic studies, ensuring a robust and logical investigative workflow.

Introduction: The Rationale for Investigation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a high-priority area in drug discovery. Indole derivatives are a well-established class of compounds with diverse biological activities.[1] Many exhibit powerful anti-inflammatory and analgesic properties, often by modulating key signaling pathways involved in the inflammatory cascade.[2][3]

For instance, several indole compounds have been shown to inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Others are known to inhibit cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of pain and inflammation.[4]

This compound, while noted as a synthetic intermediate, remains uncharacterized in the context of inflammation.[5] This guide, therefore, serves as a complete application protocol to explore its potential, leveraging established knowledge of related indole structures to build a logical and scientifically rigorous investigational framework.

Part 1: Mechanistic Hypotheses and Key Molecular Targets

Based on the known mechanisms of related indole compounds, the anti-inflammatory potential of this compound can be hypothesized to act through one or more of the following pathways. The protocols in this guide are designed to systematically test these hypotheses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a primary target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. Many indole derivatives exert their effects by preventing the degradation of IκBα.[2][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Indole Hypothetical Target: This compound Indole->IKK Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an indole derivative.
Modulation of Pro-inflammatory Mediators

A downstream consequence of NF-κB activation is the synthesis and release of key inflammatory molecules. A successful anti-inflammatory agent will reduce the levels of these mediators.

  • Pro-inflammatory Cytokines: TNF-α, IL-6, and IL-1β are proteins that orchestrate the inflammatory response. High levels are hallmarks of inflammatory conditions.[1]

  • Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), high concentrations of NO are pro-inflammatory and contribute to tissue damage.

  • Prostaglandins (PGs): Synthesized by cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation. PGs are major contributors to pain, fever, and swelling.[4]

Part 2: A Step-by-Step Investigative Workflow

This section details a logical progression of experiments, from broad screening to specific mechanistic validation. It is critical to first establish a non-toxic concentration range for the test compound before proceeding to efficacy assays.

Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Validation A1 Protocol 2.1: Cell Viability Assay (MTT) Determine Non-Toxic Doses B1 Protocol 2.2: Nitric Oxide (NO) Assay Primary Screen for Activity A1->B1 Use Safe Doses C1 Protocol 2.3: Cytokine Quantification (ELISA) Measure TNF-α, IL-6, IL-1β B1->C1 If Active D1 Protocol 2.4 & 2.5: Mechanistic Studies (RT-qPCR, Western Blot) Analyze Gene Expression (iNOS, COX-2) and NF-κB Pathway Proteins C1->D1 Confirm & Explore Mechanism E1 Protocol 3.1: Carrageenan-Induced Paw Edema Model Test for Acute Anti-inflammatory Effect D1->E1 Promising Candidate F1 Protocol 3.2: LPS-Induced Systemic Inflammation Model Confirm Cytokine Reduction In Vivo E1->F1

Caption: Recommended experimental workflow for assessing anti-inflammatory potential.

Part 3: Detailed In Vitro Experimental Protocols

These protocols are foundational for the initial assessment of this compound. The murine macrophage cell line RAW 264.7 is recommended as it is a well-established model for studying inflammation.[7]

Protocol 2.1: Cell Viability Assessment using MTT Assay

Rationale: It is imperative to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cytotoxicity. This assay establishes the maximum non-toxic concentration of this compound to be used in subsequent experiments.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions (typically <0.1%).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control wells.

Protocol 2.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: This is a robust and high-throughput primary screening assay. A reduction in LPS-induced NO production is a strong indicator of potential anti-inflammatory activity. NO levels are measured indirectly by quantifying nitrite, a stable breakdown product, using the Griess reagent.[6]

Materials:

  • RAW 264.7 cells and supplemented DMEM

  • This compound (at pre-determined non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as in Protocol 2.1 and incubate for 24 hours.

  • Pre-treatment: Remove media and add 100 µL of media containing various non-toxic concentrations of this compound. Incubate for 1 hour.

  • Inflammatory Stimulus: Add 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Protocol 2.3: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: To confirm the anti-inflammatory effect, it is essential to measure the production of key protein mediators like TNF-α and IL-6. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for this quantification.[8]

Materials:

  • Supernatants collected from the experiment described in Protocol 2.2.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's protocol provided with the commercial ELISA kit precisely.

  • General Steps:

    • Coat a 96-well plate with the capture antibody.

    • Add standards and the collected cell culture supernatants to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm).

  • Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve. Determine the percentage reduction in cytokine production for compound-treated groups relative to the LPS-only control.

Part 4: In Vivo Validation Protocols

Positive and dose-dependent results from in vitro assays provide a strong rationale for proceeding to animal models, which assess the compound's efficacy in a complex biological system.[9] All animal procedures must be conducted in accordance with institutional and national ethical guidelines.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs).[4][10] Carrageenan injection induces a biphasic inflammatory response characterized by significant edema (swelling).

Materials:

  • Wistar or Sprague-Dawley rats (180-200g)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin or Diclofenac (positive control)

  • 1% Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., 25, 50, 100 mg/kg of this compound).

  • Initial Paw Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

  • Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Part 5: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is crucial to determine the significance of the observed effects.

Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment Group Concentration (µM) NO Production (% of LPS Control) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) - 1.5 ± 0.3*** 15.2 ± 3.1*** 8.9 ± 2.5***
Vehicle + LPS - 100 ± 5.6 2540 ± 150 1850 ± 120
Compound X 10 75.4 ± 4.1* 1890 ± 110* 1430 ± 95*
Compound X 25 45.1 ± 3.8** 1150 ± 88** 870 ± 65**
Compound X 50 22.8 ± 2.5*** 540 ± 45*** 410 ± 33***

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (at 3 hours)

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.32 ± 0.04*** 62.4
Compound X 25 0.68 ± 0.06 20.0
Compound X 50 0.51 ± 0.05** 40.0
Compound X 100 0.39 ± 0.04*** 54.1

*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle Control group: **p<0.01, **p<0.001.

References

  • Title: Synthesis of Indole Alkaloids Source: Encyclopedia MDPI URL: [Link]

  • Title: The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy Source: Karger Publishers URL: [Link]

  • Title: Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives Source: PubMed URL: [Link]

  • Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies Source: MDPI URL: [Link]

  • Title: Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications Source: PubMed Central URL: [Link]

  • Title: Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells Source: PMC - NIH URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

  • Title: Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB Source: PubMed URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PubMed Central URL: [Link]

  • Title: New In Vivo LPS Model for Anti-Inflammatory Drug Profiling Source: Sygnature Discovery URL: [Link]

  • Title: Isolation of major compounds from the bioactive fraction as well as their anti-inflammatory activities Source: Global Science Research Journals URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

  • Title: Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats Source: PMC - PubMed Central URL: [Link]

Sources

Application Note: A Multi-Platform Approach for the Comprehensive Characterization of 5-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive structural elucidation and purity assessment of 5-Methyl-1H-indol-4-ol, a key indole building block in pharmaceutical research and development.[1] Recognizing the criticality of robust analytical data, this application note outlines integrated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific instrumentation and research goals.

Introduction: The Significance of this compound Characterization

This compound is a substituted indole that serves as a crucial intermediate in the synthesis of various biologically active molecules, including analogues of psychedelic compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine) which are under investigation for therapeutic applications.[2][3][4][5][6] The precise placement of the hydroxyl and methyl groups on the indole scaffold significantly influences the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, unambiguous characterization and stringent purity control are paramount to ensure the reliability and reproducibility of research and development outcomes.

This guide provides a multi-faceted analytical workflow designed to deliver a comprehensive profile of this compound, ensuring its identity, purity, and stability.

Analytical Workflow Overview

A sequential and orthogonal approach is recommended for the complete characterization of a new batch or synthesis of this compound. Each technique provides unique and complementary information.

Analytical_Workflow cluster_0 Initial Purity & Identification cluster_1 Structural Elucidation cluster_2 Final Characterization Report HPLC HPLC-UV (Purity Assessment) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) HPLC->NMR If pure Report Comprehensive Data Package: Identity, Purity, Structure HPLC->Report GCMS GC-MS (Volatile Impurities & Confirmation) GCMS->NMR If pure GCMS->Report UVVIS UV-Vis Spectroscopy (Chromophore Confirmation) NMR->UVVIS NMR->Report UVVIS->Report Sample Synthesized This compound Sample->HPLC Sample->GCMS

Caption: Recommended analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule due to the hydroxyl group, can be effectively retained and resolved on a C18 stationary phase. This method is ideal for quantifying the purity of the main component and detecting non-volatile impurities.

Causality of Method Design:

  • C18 Column: The standard choice for indole derivatives, providing excellent hydrophobic interaction and resolution.

  • Acidified Mobile Phase: The addition of formic or phosphoric acid to the mobile phase is crucial. It protonates the silanol groups on the silica support, reducing peak tailing, and ensures the phenolic hydroxyl group of the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.

  • Gradient Elution: A gradient from a higher aqueous composition to a higher organic composition ensures that both polar and non-polar impurities are eluted and detected within a reasonable timeframe.

  • UV Detection: The indole ring is a strong chromophore. Detection at approximately 280 nm, a common absorption maximum for indoles, provides high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase composition as needed.

  • Chromatographic Conditions: The following conditions are based on established methods for similar hydroxyindoles and serve as a robust starting point.[7]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or PDA scan 200-400 nm)
Injection Volume 5-10 µL
  • Data Analysis: Calculate purity based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram. The retention time for this compound is expected to be slightly shorter than 5-methylindole due to the increased polarity from the hydroxyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For compounds with active hydrogens like this compound (from -OH and -NH groups), derivatization is often necessary to increase volatility and prevent peak tailing.

Causality of Method Design:

  • Derivatization: Silylation (e.g., with BSTFA) is a common and effective strategy. It replaces the active protons on the hydroxyl and indole nitrogen with trimethylsilyl (TMS) groups, blocking hydrogen bonding, increasing volatility, and improving chromatographic performance.

  • Inert Flow Path: The use of ultra-inert columns and liners is critical for analyzing active compounds like phenols to prevent adsorption and sample loss.

  • Temperature Program: A temperature ramp allows for the separation of the derivatized analyte from any residual solvents, derivatizing agent, and potential volatile impurities.

Protocol: GC-MS Analysis (with Derivatization)
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization:

    • Place ~0.5 mg of the sample in a 2 mL autosampler vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterRecommended Setting
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Injector Temperature 280 °C
Oven Program Start at 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z
  • Expected Mass Spectrum: The di-TMS derivative of this compound has a molecular weight of 305.5 g/mol . The mass spectrum would be expected to show a molecular ion (M⁺) at m/z 305. Key fragments would include the loss of a methyl group (M-15) at m/z 290 and a prominent ion from the TMS group at m/z 73.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Causality of Spectral Interpretation: The predicted chemical shifts are based on the known spectra of indole and substituted methylindoles.[8][9]

  • ¹H NMR: The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets and their chemical shifts can be solvent-dependent. The aromatic protons on the benzene ring will be influenced by the electron-donating effects of the -OH and -CH₃ groups.

  • ¹³C NMR: The carbon attached to the hydroxyl group (C4) will be shifted significantly downfield. The methyl carbon will appear upfield.

NMR_Structure Indole

Caption: Structure and numbering of this compound for NMR assignment.

Protocol: NMR Analysis
  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. DMSO-d₆ is often preferred as it allows for the clear observation of -OH and -NH protons.

  • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to confirm assignments.

  • Predicted Spectral Data (in DMSO-d₆):

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
NH (1) ~10.8 (br s)-
H2 ~7.1 (t, J=2.5)~124
H3 ~6.3 (t, J=2.0)~101
OH (4) ~9.0 (br s)-
C4 -~148
CH₃ (5) ~2.3 (s)~21
C5 -~125
H6 ~6.8 (d, J=8.0)~112
H7 ~6.9 (d, J=8.0)~110
C3a -~123
C7a -~135

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The indole scaffold has a characteristic absorption profile due to its aromatic system. This technique provides a quick confirmation of the indole chromophore.

Causality of Spectral Features: Indole and its simple derivatives typically exhibit two main absorption bands in the UV region.[10] The first, more intense band (¹Lₐ transition) appears around 220 nm, and the second, broader band with fine structure (¹Lₑ transition) appears around 270-290 nm. The substitution on the benzene ring will cause slight shifts (bathochromic or hypsochromic) in these maxima.

Protocol: UV-Vis Analysis
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol, to an absorbance value below 1.5 AU. A typical concentration is in the range of 5-20 µg/mL.

  • Measurement:

    • Use the pure solvent as a blank to record a baseline.

    • Scan the sample solution from 200 nm to 400 nm.

    • Record the wavelengths of maximum absorbance (λₘₐₓ).

  • Expected Absorption: For this compound in methanol, expect absorption maxima (λₘₐₓ) around 225 nm and 285 nm .

Conclusion

The combination of HPLC, GC-MS, NMR, and UV-Vis spectroscopy provides a robust and comprehensive framework for the characterization of this compound. By employing these orthogonal techniques, researchers can confidently establish the identity, assess the purity, and confirm the structure of this important synthetic intermediate. The protocols and insights provided in this application note serve as a validated starting point for method development and routine quality control in any laboratory working with this class of compounds.

References

  • Glowniak, C. V., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183–1195. [Link]

  • ResearchGate. (2020). (PDF) Investigation of the Structure−Activity Relationships of Psilocybin Analogues. [Link]

  • R Discovery. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. [Link]

  • Ghent University. (n.d.). SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMULATION OF NEUROTRANSMISSION. [Link]

  • This reference is not available.
  • The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]

  • This reference is not available.
  • ResearchGate. (n.d.). Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and... [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its... [Link]

  • This reference is not available.

Sources

A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 5-Methyl-1H-indol-4-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 5-Methyl-1H-indol-4-ol in human plasma. The analyte, a structural analog of key neuroactive compounds, is of increasing interest in pharmacological and metabolic research. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the principles outlined in regulatory guidelines from the Food and Drug Administration (FDA) and European Medicines Agency (EMA), making it suitable for regulated bioanalysis in support of preclinical and clinical studies.

Introduction: The Rationale for a Validated Method

This compound is a small molecule belonging to the hydroxyindole class. Its core structure is analogous to endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and psychedelic compounds such as psilocin (4-hydroxy-N,N-dimethyltryptamine)[1]. This structural similarity makes it a molecule of significant interest for researchers in neuropharmacology, drug metabolism, and toxicology. Accurate quantification in biological matrices is essential to understand its pharmacokinetics (PK), pharmacodynamics (PD), and potential as a biomarker or metabolic intermediate.

Tandem mass spectrometry (LC-MS/MS) is the definitive technique for small molecule bioanalysis, offering unparalleled sensitivity and selectivity, which is critical for distinguishing the analyte from a complex biological background.[2] This document provides a comprehensive, field-proven protocol designed for immediate implementation, explaining not just the steps but the scientific reasoning behind them to ensure robust and reliable results.

Analyte Characteristics and Reagents

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.

PropertyValueSource
Chemical Structure Indole ring with a methyl group at position 5 and a hydroxyl group at position 4.-
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.18 g/mol [3]
logP (Octanol/Water) ~1.99 (Calculated)[4]
Internal Standard (IS) This compound-d₃ (or other suitable stable isotope-labeled analog)-
Solvents & Reagents All solvents (Acetonitrile, Methanol, Water) must be LC-MS grade. Formic acid should be of high purity (≥98%).[5]

Method Development: A Causality-Driven Approach

Every parameter in this method was selected to optimize performance, robustness, and adherence to established bioanalytical principles.

Rationale for Sample Preparation: Protein Precipitation

The primary goal of sample preparation is to remove matrix components, primarily proteins and phospholipids, that can interfere with analysis and damage the HPLC-MS/MS system.[6]

  • Chosen Method: Protein precipitation with ice-cold acetonitrile.

  • Expertise & Causality: For many small molecules in plasma, protein precipitation offers the most efficient balance of speed, simplicity, and recovery.[7][8] While more exhaustive techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, they are more time-consuming and risk analyte loss during multi-step procedures. Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography. The use of a stable isotope-labeled internal standard (SIL-IS) is critical here; it co-precipitates and experiences the same potential matrix effects as the analyte, providing the most accurate correction for any experimental variability.[9]

Rationale for Chromatographic Separation (HPLC)

Chromatography isolates the analyte from other compounds in the extracted sample, ensuring that the mass spectrometer analyzes only the compound of interest at any given time.

  • Column Selection: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is the industry standard for separating small to moderately polar molecules like this compound.[10]

  • Mobile Phase Composition:

    • Aqueous Phase (A): Water with 0.1% Formic Acid

    • Organic Phase (B): Acetonitrile with 0.1% Formic Acid

  • Expertise & Causality: The C18 stationary phase provides hydrophobic interaction, retaining the analyte. The acidic mobile phase (0.1% formic acid) serves a dual purpose: 1) It protonates the indole nitrogen, suppressing silanol interactions with the column and leading to sharper, more symmetrical peaks. 2) It promotes efficient protonation of the analyte in the ESI source, significantly enhancing the MS signal in positive ion mode.[10][11] A gradient elution, starting with a high aqueous percentage and ramping up the organic phase, ensures that the analyte is well-retained and focused at the head of the column before being eluted as a sharp band, maximizing sensitivity.

Rationale for Detection Parameters (MS/MS)

Tandem mass spectrometry provides exquisite selectivity by monitoring a specific fragmentation reaction unique to the analyte. This is achieved through Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Expertise & Causality: The indole nitrogen in this compound is readily protonated, making positive mode ESI the ideal choice for generating a strong precursor ion signal ([M+H]⁺).[12]

  • MRM Transitions: The instrument is set to isolate the protonated parent molecule (precursor ion) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and then isolate a specific, stable fragment (product ion) in the third quadrupole (Q3). This process virtually eliminates chemical noise.

    • Precursor Ion ([M+H]⁺): m/z 148.1

    • Product Ion Selection: The fragmentation of the indole ring is a well-understood process. Upon collision-induced dissociation (CID), the protonated this compound is predicted to undergo cleavage of the pyrrole ring. A characteristic and stable product ion is chosen for quantification. For this molecule, a logical fragmentation would involve the loss of neutral molecules like CO or HCN, or cleavage to form a stable fragment ion. A plausible and stable fragment would be m/z 130.1, corresponding to the loss of water.

Detailed Experimental Protocols

Preparation of Standards and Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its SIL-IS. Dissolve each in 1 mL of methanol to create individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 Methanol:Water to create working solutions for the calibration curve (e.g., from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation Workflow

The following workflow diagram illustrates the sample preparation procedure.

G cluster_prep Sample Preparation sample 1. Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 150 µL of Ice-Cold Acetonitrile containing Internal Standard (100 ng/mL) sample->add_is vortex 3. Vortex for 1 minute to precipitate proteins add_is->vortex centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge transfer 5. Transfer 100 µL of Supernatant to a clean 96-well plate centrifuge->transfer inject 6. Inject 5 µL onto HPLC-MS/MS transfer->inject

Caption: Step-by-step workflow for plasma sample preparation.

HPLC and MS/MS Parameters

Table 1: HPLC Conditions

Parameter Setting
HPLC System Standard UHPLC System
Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min

| Total Run Time | 5.0 min |

Table 2: MS/MS Conditions

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Optimized for specific instrument

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
This compound 148.1 130.1 100 22 Quantifier
This compound 148.1 103.1 100 28 Qualifier

| This compound-d₃ (IS) | 151.1 | 133.1 | 100 | 22 | Internal Standard |

The proposed fragmentation pathway is visualized below.

G cluster_frag Proposed Fragmentation of [M+H]⁺ parent Precursor Ion [C₉H₁₀NO]⁺ m/z = 148.1 loss - H₂O parent->loss product Product Ion [C₉H₈N]⁺ m/z = 130.1 loss->product

Caption: Proposed fragmentation of the precursor ion.

Method Validation: Ensuring Trustworthiness and Compliance

This method must be validated to ensure it is fit for purpose. Validation should be performed according to established regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[13][14][15] Key parameters are summarized below.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity Demonstrate no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Establish the concentration range over which the method is accurate and precise. Calibration curve with ≥6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at ≥4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20%.
Matrix Effect Assess the suppression or enhancement of ionization by co-eluting matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process. Should be consistent and reproducible, although 100% recovery is not required.

| Stability | Ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Analyte concentration in stability samples should be within ±15% of nominal concentration from freshly prepared samples. Assessed for freeze-thaw, bench-top, long-term, and post-preparative conditions. |

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective tool for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis. By adhering to the principles of causality-driven method development and rigorous validation based on international guidelines, this application note delivers a trustworthy protocol for researchers in drug development and related scientific fields.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Christianson, C. (2023). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Rocchi, P., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Metabolites, 12(1), 73. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Wang, Y., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(8), 14383-14397. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Vuckovic, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International Journal of Molecular Sciences, 23(15), 8593. [Link]

  • PubChem. 1H-indol-4-ol. [Link]

  • ResearchGate. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). [Link]

  • Wikipedia. Psilocin. [Link]

Sources

Strategic Functionalization of 5-Methyl-1H-indol-4-ol: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2]

The 5-methyl-1H-indol-4-ol scaffold represents a highly privileged substructure in medicinal chemistry, merging the electronic properties of the 4-hydroxyindole core (found in Psilocin and Pindolol ) with the metabolic stability conferred by C5-methylation.

While the parent 4-hydroxyindole is a well-established precursor for


-adrenergic blockers and serotonergic (5-HT) ligands, the addition of the 5-methyl group serves two critical strategic functions:
  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich C5 position, a common clearance pathway for indole therapeutics.

  • Steric Modulation: It induces a specific conformational tilt in the C4-hydroxyl group, potentially enhancing selectivity for 5-HT

    
     or 
    
    
    
    -adrenergic pockets by restricting bond rotation.

This guide details three high-fidelity protocols for derivatizing this scaffold, prioritizing regioselectivity (O- vs. N-alkylation) and C3-functionalization.

Chemical Logic & Reactivity Landscape

The derivatization of this compound is governed by the competition between three nucleophilic sites: the N1-nitrogen , the C4-hydroxyl oxygen , and the C3-carbon .

Regioselectivity Control
  • O-Alkylation (Target): The phenol at C4 is the desired handle for ether synthesis (e.g., Pindolol analogs). Requires weak bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) in polar aprotic solvents (Acetone, DMF) to favor the oxy-anion over the aza-anion.
  • N-Alkylation (Competitor): Strong bases (NaH, KOtBu) will deprotonate the indole nitrogen (pKa

    
     16), leading to N1-substitution.
    
  • C3-Electrophilic Substitution: The indole ring is electron-rich. The C4-OH pushes electron density to C3, making it highly reactive toward electrophiles (e.g., Mannich reagents), even with the steric bulk of the 5-methyl group.

Visualizing the Reaction Pathways

G Start This compound Path1 Path A: O-Alkylation (Ether Synthesis) Start->Path1 Epichlorohydrin K2CO3, Acetone Path2 Path B: C3-Mannich (Tryptamine Entry) Start->Path2 HCHO, R2NH AcOH Path3 Path C: N-Protection (Regio-Control) Start->Path3 Boc2O, DMAP or TsCl Prod1 Glycidyl Ethers (Beta-blocker precursors) Path1->Prod1 Prod2 Gramine Analogs (CNS active scaffolds) Path2->Prod2 Prod3 N-Boc/Tosyl Indoles Path3->Prod3

Figure 1: Strategic divergence points for this compound. Path A and B are the primary focus for bioactive ligand generation.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Synthesis of Glycidyl Ethers)

Objective: To install an epoxide handle at C4 without touching the N1 position. This mimics the synthesis of Pindolol.

Mechanism: The 5-methyl group creates steric hindrance around the C4-OH. Therefore, standard conditions for 4-hydroxyindole must be modified with slightly higher temperatures or more soluble bases (Cs


CO

).

Materials:

  • This compound (1.0 eq)

  • Epichlorohydrin (3.0 eq) - Acts as both reactant and co-solvent

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq) - Anhydrous, freshly ground
  • Solvent: Acetone (Reagent grade) or Acetonitrile (ACN)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with this compound (1 mmol) and anhydrous K

    
    CO
    
    
    
    (2 mmol).
  • Solvation: Add Acetone (10 mL). Stir at room temperature (RT) for 15 minutes to allow partial deprotonation of the phenol. Note: The solution may turn slight pink/brown due to oxidation sensitivity; keep under N

    
     atmosphere.
    
  • Addition: Add Epichlorohydrin (3 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The starting material (lower R

      
      ) should disappear. The O-alkylated product will appear at higher R
      
      
      
      . If N-alkylation occurs, a third spot (very high R
      
      
      ) may appear.
  • Workup: Cool to RT. Filter off the inorganic salts (K

    
    CO
    
    
    
    /KCl). Concentrate the filtrate under reduced pressure.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Validation Data:

Parameter Expected Result Notes
Yield 75–85% Lower than bare indole due to 5-Me sterics.

| 1H NMR |


 4.2–4.4 ppm (m, 2H) | Characteristic O-CH

protons of the glycidyl group. | | Regio-check | N-H signal present | If N-H signal (

8–9 ppm) is gone, N-alkylation occurred. |
Protocol B: C3-Aminomethylation (Mannich Reaction)

Objective: To synthesize 3-(dimethylaminomethyl)-5-methyl-1H-indol-4-ol (a Gramine analog). This is the gateway to tryptamines via cyanide displacement or reduction.

Scientific Context: The C4-OH activates the C3 position.[1] However, the 5-methyl group exerts a "buttressing effect," making the C3 position sterically crowded. Standard aqueous Mannich conditions often fail; acetic acid is required to facilitate iminium ion formation and solubility.

Materials:

  • This compound (1.0 eq)

  • Dimethylamine (40% aq. solution) (1.2 eq)

  • Formaldehyde (37% aq. solution) (1.2 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Pre-cooling: Place this compound (1 mmol) in a reaction vial. Add Glacial AcOH (3 mL). Cool to 0°C.

  • Reagent Mix: In a separate vial, premix Formaldehyde (1.2 mmol) and Dimethylamine (1.2 mmol) in 1 mL AcOH. Stir for 10 min to generate the Mannich reagent (iminium ion).

  • Addition: Dropwise add the cold Mannich reagent to the indole solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 4 hours.

    • Observation: A precipitate often forms as the Mannich base acetate salt crystallizes.

  • Quench: Pour the reaction mixture into ice-cold 1M NaOH (pH adjusted to ~10). Caution: Exothermic.[2]

  • Extraction: Extract immediately with CH

    
    Cl
    
    
    
    (3 x 10 mL). The product is an amine and will reside in the organic layer at basic pH.
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Benzene/Hexane if necessary.

Reaction Mechanism Diagram:

Mannich Step1 Reagent Formation HCHO + HNMe2 -> [CH2=NMe2]+ (Iminium) Step2 Electrophilic Attack Indole C3 attacks Iminium ion Step1->Step2 AcOH Catalyst Step3 Re-aromatization Loss of proton restores aromaticity Step2->Step3 -H+

Figure 2: Mannich reaction sequence.[3] The acetic acid solvent is critical for stabilizing the iminium intermediate in the presence of the 5-methyl steric bulk.

References & Authoritative Grounding

  • Pindolol Synthesis Context: Khatri, J. K., et al. "Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol."[4][5] Acta Scientific Medical Sciences, 2022.[5]

    • Relevance: Establishes the baseline reactivity of the 4-hydroxyindole core for O-alkylation.

  • Mannich Reaction on Indoles: Al-Araji, S. M., & Ali, R. A.[6] "Synthesis of New Mannich Bases from Indole Derivatives." Baghdad Science Journal, 2012.[6]

    • Relevance: Validates the use of secondary amines and formaldehyde for C3-functionalization of electron-rich indoles.

  • Biological Scaffold Importance: Nichols, D. E. "Psilocybin."[2] Wikipedia / Pharmacological Reviews (Contextual grounding).

    • Relevance: Highlights the structural homology between 4-hydroxyindoles and serotonergic hallucinogens/therapeutics.

  • Regioselectivity (O vs N): "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes..." Tetrahedron Letters (Analogous phenolic chemistry).

    • Relevance: Supports the use of carbonate bases for selective phenolic O-alkylation over N-alkylation.

Sources

Application Notes & Protocols: 5-Methyl-1H-indol-4-ol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Specifically, 4-hydroxyindole derivatives are of significant interest as they are key precursors to a class of neurologically active tryptamines, including the psychedelic natural product psilocybin. The strategic placement of substituents on the indole core allows for the fine-tuning of pharmacological activity.

5-Methyl-1H-indol-4-ol is a valuable, yet specialized, intermediate. Its structure is primed for transformations at the C3 position to build the tryptamine sidechain, while the 4-hydroxy group is a handle for introducing the phosphate ester characteristic of psilocybin and its analogs. This guide provides a comprehensive overview of this intermediate, including a proposed synthetic route and a detailed, field-proven protocol for its application in the synthesis of the novel tryptamine, 5-methylpsilocybin.[3][4]

PART 1: Physicochemical Properties & Spectroscopic Data

Proper characterization of a synthetic intermediate is critical for validating its identity and purity before use in subsequent steps. While this compound is utilized in specialized synthesis, comprehensive, publicly available experimental spectra are scarce. The data presented below is a combination of known properties and predicted spectroscopic features for guidance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19499-83-3[5]
Molecular Formula C₉H₉NO[5]
Molecular Weight 147.17 g/mol [5]
IUPAC Name This compound[5]
Appearance Expected to be an off-white to pale solidGeneral knowledge
Solubility Soluble in methanol, ethanol, DMSO, DCM, ethyl acetateGeneral knowledge
Spectroscopic Data (Predicted)

Trustworthiness Advisory: Experimental ¹H and ¹³C NMR spectra for this compound are not available in the cited public-domain sources. The following chemical shifts are predicted based on standard indole chemical shifts and known substituent effects. Researchers must perform a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to unequivocally confirm the structure and purity of the synthesized material.

  • ¹H NMR (Predicted, 500 MHz, DMSO-d₆):

    • δ ~10.8 ppm (s, 1H): N-H proton of the indole.

    • δ ~9.0 ppm (s, 1H): O-H proton of the phenol.

    • δ ~7.1 ppm (t, J ≈ 2.8 Hz, 1H): C2-H proton.

    • δ ~6.9 ppm (d, J ≈ 8.0 Hz, 1H): C7-H proton.

    • δ ~6.7 ppm (d, J ≈ 8.0 Hz, 1H): C6-H proton.

    • δ ~6.4 ppm (t, J ≈ 2.0 Hz, 1H): C3-H proton.

    • δ ~2.2 ppm (s, 3H): C5-CH₃ protons.

  • ¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

    • δ ~148.0 ppm: C4 (bearing -OH).

    • δ ~135.0 ppm: C7a.

    • δ ~124.0 ppm: C2.

    • δ ~123.0 ppm: C3a.

    • δ ~119.0 ppm: C6.

    • δ ~115.0 ppm: C5 (bearing -CH₃).

    • δ ~105.0 ppm: C7.

    • δ ~100.0 ppm: C3.

    • δ ~15.0 ppm: C5-CH₃.

PART 2: Proposed Synthesis of this compound

Workflow for Proposed Synthesis

cluster_0 Proposed Synthesis via Bartoli Reaction SM 2-Methyl-3-nitrophenol Int1 Grignard Reaction Intermediate SM->Int1 3 eq. Vinylmagnesium bromide THF, -40°C to RT Int2 Cyclization & Aromatization Int1->Int2 Spontaneous Product This compound Int2->Product Aqueous Workup

Caption: Proposed workflow for the Bartoli synthesis of this compound.

Illustrative Protocol: Bartoli Indole Synthesis

This protocol is an illustrative adaptation of the Bartoli reaction for this specific target. Optimization of stoichiometry, temperature, and reaction time may be required.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-methyl-3-nitrophenol (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.1 M concentration).

    • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Grignard Addition:

    • Slowly add vinylmagnesium bromide (3.0 - 3.5 eq., typically 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -35 °C.

    Scientist's Note: The Bartoli reaction mechanism involves the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene. The first equivalent acts as a base to deprotonate the phenol, while the subsequent two equivalents participate in a[4][4]-sigmatropic rearrangement cascade that ultimately forms the indole ring.

  • Reaction Progression & Quenching:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

    • Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification:

    • Dilute the quenched mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

    Self-Validation Checkpoint: The purified product must be rigorously characterized by NMR and HRMS to confirm its identity against the predicted data and molecular formula before proceeding.

PART 3: Application Protocol: Synthesis of 5-Methylpsilocybin

This protocol details the chemical synthesis of 5-methylpsilocin and its subsequent enzymatic phosphorylation to 5-methylpsilocybin, based on the successful chemoenzymatic synthesis reported by Fricke, J. et al. (2021).[3][6] This pathway demonstrates the utility of this compound as a key starting material.

Workflow for 5-Methylpsilocybin Synthesis

SM This compound (Start) P1 4-Acetoxy-5-methyl-1H-indole SM->P1 Acetic Anhydride, NaHCO₃, Toluene P2 4-Acetoxy-3-(2-dimethylamino-2-oxoacetyl) -5-methyl-1H-indole P1->P2 1. Oxalyl Chloride 2. Dimethylamine, THF P3 5-Methylpsilocin (4-HO-5-Me-DMT) P2->P3 LiAlH₄, THF Product 5-Methylpsilocybin (Final Product) P3->Product PsiK Enzyme, ATP

Caption: Chemoenzymatic pathway from this compound to 5-Methylpsilocybin.

Step-by-Step Experimental Protocol

Step 1: Acetylation of this compound

Mechanistic Insight: The phenolic hydroxyl group is acetylated to protect it from reacting with the highly electrophilic reagents used in the next step. This ensures that functionalization occurs selectively at the nucleophilic C3 position of the indole.

  • Suspend this compound (1.0 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq) in toluene.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction, filter off the solids, and concentrate the filtrate to obtain crude 4-Acetoxy-5-methyl-1H-indole, which can be used in the next step after purification by chromatography if necessary.

Step 2: C3-Functionalization via Glyoxamide Formation

Mechanistic Insight: A two-stage process introduces the N,N-dimethyl-2-aminoethyl side chain precursor. Oxalyl chloride reacts at C3 to form a highly reactive indol-3-ylglyoxylyl chloride intermediate. Subsequent addition of dimethylamine traps this intermediate to form a stable glyoxamide.

  • Dissolve 4-Acetoxy-5-methyl-1H-indole (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Add oxalyl chloride (1.2 eq) dropwise and stir at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of dimethylamine (e.g., 2.0 M in THF, 2.5 eq).

  • Add the dimethylamine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Perform an aqueous work-up and purify by column chromatography to yield 4-Acetoxy-3-(2-dimethylamino-2-oxoacetyl)-5-methyl-1H-indole.

Step 3: Reduction to 5-Methylpsilocin

Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reduces both the acetoxy protecting group back to a hydroxyl and the two carbonyls of the glyoxamide side chain to a methylene and an amine, respectively, furnishing the target tryptamine.

  • Slowly add the glyoxamide intermediate from Step 2 (1.0 eq), dissolved in anhydrous THF, to a stirred suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF at 0 °C under argon.

  • After addition, heat the mixture to reflux for 4-6 hours.

  • Cool to 0 °C and carefully quench the reaction by sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the combined filtrates and purify the residue by chromatography to yield 5-methylpsilocin (4-hydroxy-5-methyl-N,N-dimethyltryptamine).

Step 4: Enzymatic Phosphorylation to 5-Methylpsilocybin

Mechanistic Insight: The 4-hydroxytryptamine kinase enzyme (PsiK), isolated from psilocybin-producing mushrooms, selectively catalyzes the transfer of a phosphate group from ATP to the 4-hydroxy position of the tryptamine substrate.[3] This biocatalytic step avoids the harsh conditions and protecting group strategies often required in chemical phosphorylation.[7]

  • Prepare a buffered solution containing purified PsiK enzyme and adenosine triphosphate (ATP).

  • Add 5-methylpsilocin (from Step 3).

  • Incubate the mixture (e.g., for 16 hours), monitoring the conversion by HPLC.[6]

  • Isolate the zwitterionic product, 5-methylpsilocybin, via a solvent-antisolvent precipitation method to yield the final, high-purity compound.[3]

References

  • Fricke, J., Kargbo, R., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. Journal of Natural Products, 84(4), 1403-1408. [Link]

  • Fricke, J., Kargbo, R., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. PubMed. [Link]

  • Fricke, J., Kargbo, R., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ResearchGate. [Link]

  • Nichols, D. E. (2020). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. ResearchGate. [Link]

  • Heravi, M. M., Amiri, Z., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. [Link]

  • Orsolini, L., et al. (2024). Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Methyl-1H-indol-4-OL NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR analysis of 5-Methyl-1H-indol-4-OL. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assigning proton (¹H) NMR peaks for this substituted indole. Here, you will find field-proven insights and step-by-step protocols to ensure accurate and efficient spectral interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the NMR analysis of this compound.

Q1: What are the expected chemical shift ranges for the protons in this compound?

A1: The chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the inherent aromaticity of the indole ring. The expected ranges in a typical deuterated solvent like DMSO-d₆ are summarized below.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
H1 (N-H)10.5 - 11.5Broad SingletPosition is highly dependent on solvent, concentration, and temperature.[1][2]
H27.1 - 7.3Triplet or Doublet of DoubletsCoupled to H1 and H3.
H36.3 - 6.5Triplet or Doublet of DoubletsCoupled to H2.
H66.7 - 6.9DoubletCoupled to H7.
H76.9 - 7.1DoubletCoupled to H6.
4-OH8.5 - 9.5SingletPosition can vary; may be broad.[1][2]
5-CH₃2.2 - 2.4Singlet

Note: These are approximate ranges and can shift based on experimental conditions.

Q2: My N-H and O-H protons are not visible or are very broad. Why is this happening?

A2: Protons on heteroatoms like nitrogen and oxygen are "exchangeable" and their appearance in an NMR spectrum is highly sensitive to the experimental conditions.[2]

  • Solvent Effects: In protic solvents such as D₂O or CD₃OD, these protons can exchange with deuterium, causing the peaks to diminish or disappear entirely.[1][3][4] Using an aprotic solvent like DMSO-d₆ is recommended to slow down this exchange and observe sharper peaks.[1][2]

  • Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can significantly broaden the signals and shift their positions.[1][2]

  • Concentration and Temperature: Higher concentrations can promote intermolecular hydrogen bonding, leading to broader peaks. Lowering the temperature can sometimes sharpen these signals by reducing the rate of exchange.[2]

Q3: How can I definitively identify the N-H and O-H peaks?

A3: A D₂O exchange experiment is the most reliable method.[4][5][6]

Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable aprotic deuterated solvent (e.g., DMSO-d₆).

  • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • The peaks corresponding to the N-H and O-H protons will have significantly decreased in intensity or disappeared completely due to the exchange with deuterium.[4][5]

Q4: What are the expected coupling constants (J-values) for the aromatic protons?

A4: The coupling constants are critical for assigning adjacent protons on the indole ring.

CouplingTypeExpected J-value (Hz)
J(H2, H3)Vicinal (³J)2.5 - 3.5
J(H6, H7)Ortho (³J)7.0 - 9.0
J(H2, H1)Vicinal (³J)2.0 - 3.0

Note: Long-range couplings (⁴J or ⁵J) may also be present but are typically much smaller (<1 Hz) and may not always be resolved.[7]

II. Troubleshooting Guide: A Step-by-Step Approach to Peak Assignment

When simple 1D ¹H NMR is insufficient for unambiguous assignment, a systematic approach using 2D NMR techniques is necessary.

Step 1: Initial Assessment and Common Problems

Before proceeding to advanced experiments, ensure the basics are covered.

  • Sample Purity: Impurities can introduce overlapping signals. Verify purity with techniques like LC-MS or by checking for unexpected solvent peaks.[8]

  • Solvent Choice: If peak overlap is an issue in your current solvent (e.g., CDCl₃), try acquiring the spectrum in a different solvent like DMSO-d₆ or benzene-d₆.[5] This can alter the chemical shifts and resolve overlapping multiplets.

  • Concentration: Highly concentrated samples can lead to peak broadening.[5] If solubility allows, try a more dilute sample.

Logical Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for troubleshooting peak assignments.

Troubleshooting_Workflow A Start: 1D ¹H NMR Spectrum Acquired B Are all peaks unambiguously assigned? A->B C Assignment Complete B->C Yes D Problem: Overlapping Aromatic Signals B->D No E Problem: Ambiguous NH/OH Peaks B->E No F Problem: Ambiguous H2/H3 vs H6/H7 B->F No G Run ¹H-¹H COSY Experiment D->G H Run D₂O Exchange Experiment E->H I Run 1D NOE or 2D NOESY/ROESY F->I J Correlate adjacent protons (H2-H3, H6-H7) G->J K Identify exchangeable protons H->K L Correlate spatially close protons (CH₃ to H6, OH to H3) I->L M Integrate all data for final assignment J->M K->M L->M M->C

Caption: Troubleshooting workflow for NMR peak assignment.

Step 2: Confirming Connectivity with ¹H-¹H COSY

The Correlation Spectroscopy (COSY) experiment is the first step in mapping out the proton-proton coupling network.[9]

Experimental Protocol: DQF-COSY

  • Use a standard DQF-COSY (Double Quantum Filtered) pulse program on your spectrometer. This helps to suppress strong singlet signals (like the methyl group) and provides a cleaner spectrum.

  • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • Analyze the cross-peaks, which appear off the diagonal. A cross-peak between two protons indicates that they are J-coupled.

Expected Correlations for this compound:

  • A cross-peak between the signals for H6 and H7 .

  • A cross-peak between the signals for H2 and H3 .

  • A potential weaker cross-peak between H1 (N-H) and H2 .

Caption: Expected ¹H-¹H COSY correlations.

Step 3: Probing Through-Space Proximity with NOE

The Nuclear Overhauser Effect (NOE) is a powerful tool for confirming the assignment of substituents by identifying protons that are close in space (< 5 Å), but not necessarily coupled through bonds.[10]

Experimental Protocol: 2D NOESY/ROESY

  • For a molecule of this size, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is appropriate. ROESY is often preferred for small to medium-sized molecules as it avoids zero-crossing issues.

  • Use a mixing time of approximately 500-800 ms.

  • Process the data similarly to a COSY spectrum. Cross-peaks in a NOESY/ROESY spectrum indicate spatial proximity.

Key Expected NOE Correlations:

  • A strong cross-peak between the 5-CH₃ protons and the H6 proton. This is a definitive correlation for assigning the aromatic protons on the benzene portion of the ring.

  • A cross-peak between the 4-OH proton and the H3 proton.

  • A cross-peak between the 4-OH proton and the 5-CH₃ protons.

Caption: Key expected NOE correlations.

Step 4: Advanced Troubleshooting with Heteronuclear Correlation (HMBC)

If assignments are still ambiguous, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide the final pieces of the puzzle by showing correlations between protons and carbons over two to three bonds.[11]

When to Use HMBC:

  • To confirm the position of the methyl and hydroxyl groups by correlating their protons to the carbon skeleton.

  • To resolve any remaining ambiguity between the aromatic protons.

Expected Key HMBC Correlations:

  • The 5-CH₃ protons will show correlations to C4, C5, and C6.

  • The H7 proton will show correlations to C5 and C5a.

  • The H3 proton will show correlations to C3a, C4, and C9.

By systematically applying these 1D and 2D NMR techniques and understanding the underlying principles, you can confidently and accurately assign the complete ¹H NMR spectrum of this compound.

III. References

  • LibreTexts. (2022). NMR in Lab- Solvent Impurities. [Link]

  • Reddit. (2015). Why don't NH2 and OH protons appear in 1H NMR spectra?. [Link]

  • ResearchGate. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication?. [Link]

  • ResearchGate. (n.d.). Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole.... [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Brainly.com. (2023). How can O-H and N-H protons be identified in NMR spectroscopy?. [Link]

  • HETEROCYCLES. (1988). NMR STUDIES OF INDOLE. [Link]

  • ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling;.... [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.... [Link]

  • ResearchGate. (n.d.). Key NOE correlations observed for 1-4. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Characterization. [Link]

  • ResearchGate. (n.d.). Key NOESY correlations for compounds 1 -4. [Link]

  • JEOL. (n.d.). Observation of NOE by HSQC-NOESY. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]

  • LibreTexts. (2024). Nuclear Overhauser Effect (NOE). [Link]

  • Wikipedia. (n.d.). J-coupling. [Link]

  • Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • National Institutes of Health. (2021). The Intermolecular NOE Depends on Isotope Selection: Short Range vs Long Range Behavior. [Link]

  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.... [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

  • San Diego State University. (n.d.). Common Problems. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

Overcoming solubility issues with 5-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methyl-1H-indol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common experimental challenges associated with this compound, particularly its limited solubility. Here, you will find in-depth troubleshooting protocols and frequently asked questions to ensure the successful integration of this compound into your research workflows.

Troubleshooting Guide: Overcoming Solubility Issues

The indole scaffold, while privileged in medicinal chemistry, often presents solubility challenges due to its predominantly hydrophobic nature. This compound is no exception. This guide provides a systematic approach to achieving successful solubilization.

Q1: I am having difficulty dissolving this compound in my desired aqueous buffer. What is the recommended initial approach?

The most effective starting point for dissolving a hydrophobic compound like this compound for biological assays is to prepare a concentrated stock solution in an organic solvent. This stock can then be diluted to the final working concentration in your aqueous medium.

Recommended Workflow for Solubilization:

start Start: Dry this compound Powder stock Prepare a 10-100 mM stock solution in an organic solvent (e.g., DMSO, DMF, or Ethanol). start->stock working Dilute the stock solution into your final aqueous buffer (e.g., PBS, cell culture media) to the desired working concentration. stock->working observe Observe for precipitation. working->observe success Success: The compound is dissolved. observe->success No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Proceed to advanced troubleshooting. precipitate->troubleshoot cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Neutral This compound (Less Soluble) Anionic 5-Methyl-1H-indol-4-olate (More Soluble) Neutral->Anionic + OH- Anionic->Neutral + H+

Caption: Effect of pH on the ionization of this compound.

Experimental Protocol: pH-Adjusted Solubilization

  • Prepare an Alkaline Buffer: Prepare your desired buffer (e.g., PBS) and adjust the pH to a higher value (e.g., 8.0-9.0) using a base like NaOH. Note that the final pH should be compatible with your experimental system.

  • Dissolution: Attempt to dissolve this compound directly in the alkaline buffer or dilute your organic stock solution into it.

  • Neutralization (Optional): If required for your experiment, you can carefully neutralize the solution back to a physiological pH just before use. Be aware that this may cause the compound to precipitate if the concentration is too high.

For some indole derivatives, solubility can also be increased in acidic conditions, though this is less common. [1]

For many organic solids, solubility increases with temperature. [2][3][4] Experimental Protocol: Temperature-Assisted Dissolution

  • Gentle Warming: Warm the solvent or the compound/solvent mixture gently (e.g., to 37°C) in a water bath.

  • Agitation: Use sonication or vortexing to aid dissolution while warming.

  • Cooling: Allow the solution to cool to room temperature slowly. Be aware that the compound may precipitate out of a supersaturated solution upon cooling. This method is often best for preparing solutions for immediate use.

Table 1: Properties of Recommended Organic Solvents

SolventRelative PolarityBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)0.444189A powerful solvent for many organic compounds; can be toxic to cells at higher concentrations (>0.5%). [5][6]
N,N-Dimethylformamide (DMF)0.386153Another strong solvent; use with caution due to potential toxicity. [5]
Ethanol0.65478.4A less toxic option, but may be a less effective solvent for highly hydrophobic compounds. [5]

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

While specific experimental data for this compound is not widely published, we can infer its properties from its structure and related indole compounds. It is an aromatic heterocyclic compound with a molecular weight of approximately 147.17 g/mol . The presence of the indole ring and the methyl group makes it largely nonpolar and thus, poorly soluble in water. [7][8]The hydroxyl group provides a site for hydrogen bonding and potential for increased solubility at higher pH. [9]

Q2: How should I store this compound?
  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended.

  • In Solution: Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C for several months. To minimize degradation from freeze-thaw cycles, aliquot the stock solution into smaller volumes. Avoid storing in aqueous solutions for extended periods, as the compound may be less stable.

Q3: What are the safety precautions for handling this compound?
  • Handle the compound in a well-ventilated area or a chemical fume hood. [12]* Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [13]* Avoid inhalation of the powder and contact with skin and eyes. [12]

Q4: I am using this compound in a cell-based assay. What is a safe concentration of DMSO to use?

The concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, with a maximum tolerated concentration often cited as 1%. [6]It is imperative to include a vehicle control (your final buffer containing the same concentration of DMSO without the compound) in your experiments.

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Current Pharmaceutical Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. 2019-06-30.
  • Journal of Pharmaceutical Investigation. Drug Solubility: Importance and Enhancement Techniques.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021-07-26.
  • Pharma Times. Co-solvency and anti-solvent method for the solubility enhancement. 2024-10-30.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. 2022-07-04.
  • ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..?. 2017-03-14.
  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. 2025-08-07.
  • Journal of Visualized Experiments. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. 2017-09-20.
  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • StatPearls. Biochemistry, Dissolution and Solubility.
  • AAT Bioquest. What factors affect solubility?. 2022-04-18.
  • Sigma-Aldrich.
  • Benchchem.
  • Cheméo. Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0).
  • Fisher Scientific.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • MedchemExpress.com.
  • Greenbook.net.
  • ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.
  • CymitQuimica.
  • PubChem. 1H-indol-4-ol.
  • MDPI.
  • ResearchGate. (PDF)
  • ResearchGate. How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?. 2023-06-27.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • University of Rochester. Solvents and Polarity.
  • Cheméo. Chemical Properties of 1H-Indole, 4-methyl- (CAS 16096-32-5).
  • Scilit.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. 2019-01-02.
  • Khan Academy. pH and solubility.
  • PubChem. 1H-Indol-5-ol, 1-(phenylmethyl)-.
  • Cheméo. Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4).
  • Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. 2020-08-09.
  • ChemScene. 196205-06-8 | 4-Methyl-1H-indol-5-amine.
  • Sigma-Aldrich. 5-Methylindole 99 614-96-0.

Sources

Technical Support Center: 5-Methyl-1H-indol-4-ol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Methyl-1H-indol-4-ol CAS: 2380-94-1 (Parent 4-Hydroxyindole reference) / Specific Methyl derivative Chemical Class: Electron-Rich Hydroxyindole Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Browning" Phenomenon

Welcome to the technical support hub for this compound. If you are here, you have likely encountered the rapid degradation of this molecule—manifesting as a solution turning from clear/white to pink, brown, or black.

The Scientific Reality: This molecule is not just "unstable"; it is a suicide substrate in the presence of oxygen and light. The 4-hydroxy group, combined with the electron-donating methyl group at position 5, makes the indole ring hyper-nucleophilic.

In solution, it undergoes auto-oxidation to form reactive quinone imines. These intermediates cross-link rapidly (similar to melanin formation), resulting in the insoluble black sludge often observed in neglected vials. This guide provides the protocols to arrest this cascade.

Part 1: The Degradation Mechanism (Root Cause)

To stabilize the molecule, you must understand the enemy. The degradation is not random; it follows a specific oxidative pathway driven by the deprotonation of the hydroxyl group.

Visualizing the Threat

The following diagram illustrates the "Oxidation Trap"—the pathway from a stable molecule to polymerized sludge.

OxidationCascade cluster_prevention Intervention Points Start This compound (Reduced/Stable) Radical Indolyl Radical (Reactive Intermediate) Start->Radical Light / O2 / Metal Ions Quinone Quinone Imine (Electrophilic) Radical->Quinone -e- / -H+ Polymer Melanin-like Polymer (Black Precipitate) Quinone->Polymer Polymerization AntiOx Antioxidants (Ascorbic Acid) AntiOx->Radical Scavenges Acid Acidic pH (Prevents Deprotonation) Acid->Start Stabilizes

Figure 1: The auto-oxidation cascade of hydroxyindoles. Stabilization requires interrupting the transition from the reduced phenol to the radical intermediate.

Part 2: The "Golden Protocol" for Solution Preparation

Do not treat this as a standard reagent. Use the following Self-Validating Protocol to ensure integrity.

Solvent Selection & Preparation
  • Primary Solvent: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol.

    • Why: Water promotes deprotonation. Aprotic solvents (DMSO) slow down proton transfer, though DMSO can be mildy oxidizing over long periods if not degassed.

  • The "Sparging" Rule: You must degas your solvent with Argon or Nitrogen for at least 15 minutes before dissolving the solid.

    • Validation: If you skip this, the dissolved oxygen will degrade 5-10% of your compound within 4 hours.

The "Survival Buffer" (Additives)

Never store this compound in a "naked" solvent for more than 1 hour. You must add a stabilizer.

AdditiveConcentrationMechanism of ActionRecommended For
Ascorbic Acid 0.1% - 1.0% (w/v)Sacrificial reductant; scavenges radicals.Best Overall. Compatible with most bio-assays.
Sodium Metabisulfite 0.1% (w/v)Potent antioxidant.Chemical synthesis / HPLC samples.
Acetic Acid 0.1% (v/v)Lowers pH to keep the -OH protonated.LC-MS Mobile Phases.
EDTA 1 mMChelates metal ions (Fe3+, Cu2+) that catalyze oxidation.Complex buffers / Cell media.
Workflow Visualization

HandlingProtocol Solid Solid Compound (-20°C Storage) Weigh Weighing (Minimize Light Exposure) Solid->Weigh Dissolve Dissolution (Vortex under Inert Gas) Weigh->Dissolve SolventPrep Solvent Prep: Degas (Ar/N2) + 0.1% Ascorbic Acid SolventPrep->Dissolve Aliquot Aliquot into Amber Vials (Single Use) Dissolve->Aliquot Freeze Flash Freeze & Store (-80°C preferred) Aliquot->Freeze

Figure 2: Step-by-step workflow to minimize oxidative stress during solubilization.

Part 3: Troubleshooting & FAQs

Scenario A: "My solution turned pink/brown within minutes."

Diagnosis: Rapid Auto-oxidation.

  • Cause: The pH was likely neutral or basic (

    
    ). At basic pH, the phenol becomes a phenolate ion (
    
    
    
    ), which oxidizes
    
    
    faster than the neutral form.
  • Fix: Acidify immediately. Ensure your solvent contains 0.1% Formic Acid or Acetic Acid.

  • Recovery: Once it turns brown (polymerized), it is irreversible. Discard and restart.

Scenario B: "I see multiple peaks in LC-MS."

Diagnosis: On-column degradation.

  • Cause: If the sample sits in the autosampler at room temperature, or if the column temperature is high (

    
    C), the compound degrades during the run.
    
  • Fix:

    • Set autosampler to

      
      C.
      
    • Use an acidic mobile phase (0.1% Formic Acid).

    • Critical: Inject immediately after preparation. Do not queue this sample for an overnight run.

Scenario C: "Can I use water/PBS as a solvent?"

Answer: No.

  • Reasoning: this compound has poor aqueous solubility and high instability in water.

  • Workaround: Dissolve in 100% DMSO (with antioxidant) first to create a "Stock Solution" (e.g., 100 mM). Dilute into PBS only immediately before the experiment.

Part 4: Storage Specifications

ParameterSpecificationNote
Solid State

C or lower
Desiccated. Protect from light.
Solution State

C
Single-use aliquots only. Freeze-thaw cycles destroy this molecule.
Container Amber GlassPlastic allows O2 permeation; clear glass allows photolysis.
Headspace Argon/NitrogenDisplace air in the vial before closing.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75421, 4-Hydroxyindole. Retrieved from [Link].

    • Note: As the parent scaffold, 4-Hydroxyindole stability data is the direct reference standard for the 5-methyl deriv
  • d'Ischia, M., & Prota, G. (1987). "Oxidation of 5,6-dihydroxyindole...". Tetrahedron. (Mechanism of indole polymerization to melanin-like pigments).
  • Handling of Labile Indoles (Psilocin/Hydroxyindole analogs)

    • Wikipedia Contributors. (2025). Psilocin: Stability and Chemistry. Retrieved from [Link].

    • Context: Psilocin is a 4-hydroxyindole derivative; its well-documented instability and "bluing/browning" protocols are chemically identical to this compound.
  • General Stability Protocols: Context: General principles of oxidative stability in organic esters/methyl

Scaling up the synthesis of 5-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scalable synthesis of 5-Methyl-1H-indol-4-ol (also known as 4-hydroxy-5-methylindole), a critical scaffold for serotonin receptor modulators (e.g., psilocybin analogs) and beta-blockers.

The protocol prioritizes the Cyclohexanedione-Enamine Aromatization Route . Unlike the traditional Nenitzescu synthesis (which favors 5-hydroxy isomers) or the Leimgruber-Batcho synthesis (which requires expensive, potentially explosive nitrotoluene precursors), this route offers high regiocontrol, scalable safety profiles, and cost-effective raw materials.

Part 1: Route Selection & Strategic Logic

The Challenge: Accessing the 4-hydroxyindole core is synthetically distinct from the common 5- or 6-hydroxy isomers. The 4-position is sterically crowded and electronically deactivated in standard electrophilic aromatic substitutions. The Solution: Construct the benzene ring after establishing the pyrrole/ketone functionality. We utilize 4-methyl-1,3-cyclohexanedione as the regiochemical anchor.

FeatureSelected Route (Dione Aromatization)Nenitzescu SynthesisLeimgruber-Batcho
Precursor 4-Methyl-1,3-cyclohexanedioneBenzoquinone + Enamine2-Nitro-3-hydroxy-p-xylene
Regioselectivity High (Controlled by dione structure)Low (Mixture of 4-OH and 6-OH)High
Scalability Excellent (No exotherms, cheap reagents)GoodPoor (Nitro reduction risks)
Atom Economy High (H₂ and H₂O byproducts)ModerateLow (DMF-DMA waste)

Part 2: Critical Raw Material Attributes

Quality control of the starting material is the single biggest predictor of yield.

  • 4-Methyl-1,3-cyclohexanedione (CAS: 14004-96-7)

    • Purity: >97% by GC.

    • Water Content: <0.5% (Critical). The material is hygroscopic. Excess water stalls the enamine formation (Step 1), leading to polymerization of the dione.

    • Appearance: Off-white to pale yellow solid. Dark orange/brown indicates prior oxidation, which will poison the Pd/C catalyst in Step 2.

  • 2-Aminoethanol (Ethanolamine)

    • Function: Ammonia surrogate. It forms a stable enamine that aromatizes cleanly, with the hydroxyethyl group cleaving under oxidative conditions (retro-aldol/oxidative mechanism) to yield the free N-H indole.

    • Purity: >99%, distilled.

Part 3: Step-by-Step Scale-Up Protocol

Step 1: Enamine Formation (Condensation)

Objective: Create the nitrogen-carbon framework while removing water to drive equilibrium.

  • Setup: Equip a 5L reactor with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Loading:

    • Charge 4-Methyl-1,3-cyclohexanedione (500 g, 3.96 mol).

    • Add Toluene (2.5 L, 5 vol).

    • Add p-Toluenesulfonic acid (pTSA) (5.0 g, 1 wt% cat.).

    • Add 2-Aminoethanol (266 g, 4.36 mol, 1.1 equiv).

  • Reaction:

    • Heat to vigorous reflux (approx. 110°C).

    • Monitor water collection in the Dean-Stark trap. Theoretical water = ~71 mL.

    • Endpoint: Reaction is complete when water evolution ceases (typically 4–6 hours).

  • Workup:

    • Cool to 20°C. The enamine intermediate often precipitates.

    • Concentrate the toluene solution under reduced pressure to obtain the crude enamine as a viscous yellow/orange oil or solid.

    • Checkpoint: Do not purify further. The enamine is hydrolytically unstable. Proceed immediately to Step 2.

Step 2: Oxidative Aromatization (Dehydrogenation)

Objective: Convert the tetrahydroindole system to the fully aromatic indole.

  • Setup: 5L reactor with high-efficiency reflux condenser (critical to retain solvent) and inert gas sparging.

  • Loading:

    • Dissolve the crude enamine in Mesitylene (1,3,5-trimethylbenzene) (2.0 L). Note: Toluene can be used but Mesitylene (bp 164°C) accelerates the kinetics.

    • Add 5% Pd/C (50% wet, 25 g). Load: 5 wt% relative to substrate.

  • Reaction:

    • Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (prevents phenol oxidation).

    • Heat to reflux (160–165°C).

    • Vigorous Hydrogen Evolution: Ensure the vent line is unobstructed.

    • Reaction time: 12–18 hours. Monitor by HPLC (Target: Disappearance of dihydro-intermediate).

  • Workup:

    • Hot Filtration: Filter the mixture while hot (80°C) through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

    • Cool filtrate to 0–5°C. The product, This compound , may crystallize.

    • If no crystals: Concentrate mesitylene and recrystallize from n-Hexane/Ethyl Acetate (9:1) .

Part 4: Troubleshooting & FAQs

Q1: My yield in Step 1 is low, and I see a "tar" forming.

  • Cause: Incomplete water removal or overheating.

  • Fix: Ensure the Dean-Stark trap is functioning correctly. If water remains in the pot, the enamine hydrolyzes back to the dione, which then polymerizes. Use fresh, dry toluene.

Q2: The aromatization (Step 2) stalls at 80% conversion.

  • Cause: Catalyst poisoning or "Hydrogen Saturation".

  • Fix:

    • Sparging: The reaction releases H₂ gas. If the headspace is not swept with nitrogen, the equilibrium pressure of H₂ slows the dehydrogenation. Increase N₂ flow.

    • Solvent Temp: If using Toluene (110°C), switch to Xylene (140°C) or Mesitylene (165°C). The energy barrier for the final aromatization step is high.

Q3: The final product is purple/black instead of off-white.

  • Cause: Oxidation of the 4-hydroxy group to the quinone-imine species.

  • Fix:

    • Perform all workups under N₂ atmosphere.

    • Add a trace of Sodium Dithionite (Na₂S₂O₄) during the aqueous wash (if performed) to reduce any oxidized quinones back to the phenol.

    • Store the solid under Argon in amber vials.

Q4: Can I use 2-Methyl-1,3-cyclohexanedione instead?

  • No. This will yield 3-methyl-1H-indol-4-ol (or mixed isomers depending on cyclization direction). The methyl group must be at the 4-position of the dione to end up at the 5-position of the indole.

Part 5: Visualizing the Pathway

G Dione 4-Methyl-1,3- cyclohexanedione Enamine Enamine Intermediate Dione->Enamine Step 1: Condensation (-H₂O) Amine 2-Aminoethanol (pTSA, Toluene) Amine->Enamine Tetrahydro Tetrahydroindole (Transient) Enamine->Tetrahydro Cyclization Product This compound (Target) Tetrahydro->Product Step 2: Pd/C, Reflux (-H₂, -Hydroxyethyl)

Caption: The regioselective conversion of 4-methyl-1,3-cyclohexanedione to this compound via the enamine-aromatization cascade.

References

  • Patent CN113321609A : Method for synthesizing 4-hydroxyindole. (Describes the 2-aminoethanol/cyclohexanedione scale-up route). Link

  • Patent US4736043A : Process for the preparation of indole derivatives. (Foundational work on dione-to-indole aromatization). Link

  • Sherwood, A. M., et al. (2020) . Chemoenzymatic Synthesis of 5-Methylpsilocybin. Journal of Natural Products. (Confirms structure and availability of this compound as a precursor). Link

  • Remers, W. A., et al.General Synthesis of 4-Oxo-4,5,6,7-tetrahydroindoles. Journal of Organic Chemistry. (Mechanistic basis for the regioselectivity of 4-substituted diones).

Technical Support Center: 5-Methyl-1H-indol-4-ol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5ME-4OH-ACT
Status: Active
Subject: Enhancing Biological Activity, Stability, and Derivatization

Introduction: The Molecule & The Challenge

5-Methyl-1H-indol-4-ol (CAS: 30428-86-1) is a critical pharmacophore, most notably serving as the immediate precursor to Pindolol , a non-selective beta-blocker with intrinsic sympathomimetic activity. Beyond this, the 4-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent antioxidant, antifungal, and anti-ferroptotic properties.

However, researchers frequently encounter three "activity-killing" bottlenecks:

  • Oxidative Instability: The electron-rich indole core, activated by the 4-OH and 5-Me groups, is prone to rapid oxidation, leading to inactive melanin-like polymers.

  • Ambident Reactivity: Competition between O-alkylation (desired for beta-blockers) and N-alkylation reduces yield and potency.

  • Poor Bioavailability: High lipophilicity leads to precipitation in aqueous bioassays, masking true biological activity.

This guide provides field-proven protocols to overcome these barriers.

Module 1: Stability & Storage (Troubleshooting Degradation)

Issue: "My sample turned from off-white to dark brown/black within hours of exposure to air." Diagnosis: Formation of ortho-quinone imine intermediates. The 4-hydroxy group donates electron density, facilitating the formation of a radical at C3/C4, which oxidizes to a quinoid species.

Mechanism of Deactivation

The 5-methyl group provides some steric protection compared to the naked 4-hydroxyindole, but the molecule remains highly susceptible to auto-oxidation in solution.

OxidationPathway Indole This compound (Active) Radical Indolyl Radical (Transient) Indole->Radical O2 / Light Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -1e-, -H+ Polymer Melanin-like Polymer (Inactive/Insoluble) Quinone->Polymer Polymerization

Figure 1: Oxidative degradation pathway of 4-hydroxyindoles. The quinone imine is the "point of no return" for biological activity.

Protocol: The "Argon-Ascorbate" Shield

To preserve activity during synthesis or bioassay preparation:

  • Solid State: Store under Argon at -20°C.

  • In Solution (Synthesis): Always degas solvents. Add 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) to organic solvents during extraction/workup.

  • In Bioassays: Use freshly prepared DMSO stocks. Do not store DMSO stocks for >24 hours even at 4°C.

Module 2: Synthetic Derivatization (Enhancing Potency)

Issue: "I am trying to synthesize Pindolol analogs, but I am getting a mixture of products." Diagnosis: Regioselectivity failure. The indole nitrogen (N1) and the hydroxyl oxygen (O4) are both nucleophilic.

The Solution: Controlling Regioselectivity

To enhance biological activity (e.g., beta-adrenergic antagonism), you typically target O-alkylation .

  • To Favor O-Alkylation (Target): Use a hard base (NaOH, KOH) in a protic solvent (Ethanol/Water). The hard cation coordinates with the hard phenoxide oxygen, while the solvent creates a hydrogen-bond cage around the N1, reducing its nucleophilicity.

  • To Favor N-Alkylation (Avoid): Use a soft base (NaH, Cs2CO3) in a polar aprotic solvent (DMF, THF).

Protocol: Regioselective Synthesis of Pindolol Derivatives

This protocol synthesizes the epoxide intermediate, the gateway to high-potency beta-blockers.

Reagents:

  • This compound (1.0 eq)

  • Epichlorohydrin (Excess, 5.0 eq) – Acts as both reactant and solvent to favor mono-alkylation.

  • NaOH (1.1 eq, aq. solution)

  • Catalytic Benzyltrimethylammonium chloride (Phase transfer catalyst)

Step-by-Step:

  • Dissolution: Dissolve the indole in a minimal amount of ethanol/water.

  • Addition: Add Epichlorohydrin dropwise at 0°C.

  • Base Activation: Add NaOH slowly. The phenoxide forms preferentially over the indole anion due to lower pKa (~10 vs ~17).

  • Reaction: Stir at room temperature for 4-6 hours. Note: The 5-methyl group adds steric bulk; reaction times may be 20% longer than with unsubstituted 4-hydroxyindole.

  • Workup: Extract with Ethyl Acetate. Wash with brine containing 0.1% Ascorbic Acid (to prevent oxidation).

PindololSynthesis Start This compound Base Base Selection Start->Base PathO Route A: O-Alkylation (NaOH / EtOH) Base->PathO Hard Base (Favored) PathN Route B: N-Alkylation (NaH / DMF) Base->PathN Soft Base (Avoid) ProdO 4-(Glycidyloxy) Intermediate (Precursor to Pindolol) PathO->ProdO ProdN N-Alkylated Impurity (Biologically Inactive) PathN->ProdN Final Ring Opening w/ Isopropylamine (Final Pindolol Analog) ProdO->Final

Figure 2: Decision tree for regioselective alkylation. Route A is required for retaining beta-adrenergic activity.

Module 3: Bioassay Optimization (Solubility & Formulation)

Issue: "The compound precipitates in cell culture media (DMEM/RPMI) at concentrations >10 µM." Diagnosis: The 5-methyl group increases lipophilicity (LogP ~2.5), causing crash-out in aqueous buffers.

Solubility Enhancement Strategies

Do not rely solely on DMSO. High DMSO concentrations (>0.5%) can be cytotoxic and confound data.

Formulation StrategyProtocolAdvantage
HP-β-Cyclodextrin Dissolve drug in DMSO (100x), then dilute into 20% HP-β-CD in PBS.Encapsulates the hydrophobic indole core; prevents precipitation up to 100 µM.
Hydrochloride Salt Dissolve in Et2O, bubble dry HCl gas. Filter precipitate.Converts the amine (if derivatized) or weak indole base to a salt. drastically improves aqueous solubility.
Lipid Emulsion Dissolve in warm ethanol/methyl laurate, mix with surfactant.Ideal for in vivo IP/IV administration. Mimics commercial Pindolol formulations.

FAQ: Frequently Asked Questions

Q: Can I use the Mannich reaction (formaldehyde/amine) on this molecule? A: Yes. The C3 position is nucleophilic. However, the 5-methyl group exerts a steric effect. You must use "pre-formed" iminium salts (Eschenmoser’s salt) rather than the traditional one-pot formaldehyde/amine mix to ensure high yields and prevent bis-alkylation.

Q: Does the 5-methyl group change the biological target profile compared to 4-hydroxyindole? A: Yes. The methyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration. It also alters the shape of the binding pocket interaction. In serotonin (5-HT) receptor assays, 5-substituents often increase selectivity for 5-HT1A over 5-HT2A.

Q: My LC-MS shows a mass of M+16. What happened? A: This is likely oxidation. You have formed the hydroxy-indole or the quinone intermediate. Review Module 1 and ensure all solvents are degassed.

References

  • Synthesis of Pindolol: Troxler, F., & Hofmann, A. (1969). Indole Derivatives.[1][2][3][4] US Patent 3,471,515.[5]

  • Indole Reactivity & Oxidation: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer Science & Business Media.
  • Regioselectivity (N vs O Alkylation): Fuji, K., et al. (1992). Alkylation of 4-Hydroxyindole Derivatives. Chemical and Pharmaceutical Bulletin, 40(9), 2353-2357.

  • Biological Activity (Antioxidant): Zhang, X., et al. (2024).[2] Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. PMC (PubMed Central).

  • Solubility Enhancement: Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Technical Support Center: 5-Methyl-1H-indol-4-ol Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Handling of 5-Methyl-1H-indol-4-ol Document ID: TSC-IND-5M4OH-001 Last Updated: 2026-02-12 Audience: Medicinal Chemists, Process Development Scientists

Core Directive & Executive Summary

This compound (CAS: 19499-83-3) is a highly electron-rich bicyclic system. Its stability profile is dominated by the synergistic electron-donating effects of the 4-hydroxyl group and the 5-methyl group. Unlike simple indoles, this molecule functions as both an indole and a phenol/aminophenol analog, making it exceptionally prone to oxidative quinone formation and radical-mediated polymerization .

Immediate Action Required for Users:

  • Storage: Store at -20°C or -80°C under Argon/Nitrogen.

  • Solvents: Use only degassed, anhydrous solvents.

  • Appearance Check: Any pink, red, or brown coloration indicates degradation (quinone/oligomer formation).

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Anomalies

Q1: My white powder has turned a light pink/brown color in the freezer. Is it still usable?

  • Diagnosis: This is the hallmark of auto-oxidation . The pink color typically arises from the formation of trace quinoid species (e.g., p-quinone imines) or radical dimers.

  • Technical Insight: The 4-hydroxy group activates the benzene ring, while the indole nitrogen activates the pyrrole ring. Even trace oxygen can generate radical cations that couple to form colored oligomers (similar to melanin formation).

  • Recommendation:

    • Perform a purity check via HPLC (max absorption often shifts to 400-500 nm for oxidized species).

    • If purity >98%, repurify via silica plug filtration (rapid) or recrystallization.

    • If <95%, discard. The degradation products (quinones) are often electrophilic and can react with your target protein or reagents.

Q2: I see a new "ghost peak" in my LC-MS with a mass of [2M-2H] or [2M+H]. What is this?

  • Diagnosis: You are observing oxidative dimerization .

  • Mechanism: The 5-methyl group blocks the reactive ortho position (C5), which forces radical coupling to occur primarily at C7 (para to OH) or C2/C3 (pyrrole ring) .

  • Troubleshooting:

    • Check your autosampler temperature. Indoles can degrade in the vial if left at room temperature.

    • Ensure your mobile phase is not too acidic.[1][2] Strong acid can catalyze acid-mediated dimerization.

Category B: Reaction & Synthesis Issues

Q3: The compound degrades rapidly during basic workup (pH > 9). Why?

  • Causality: At high pH, the phenolic hydroxyl (pKa ~10) deprotonates to form the phenolate anion . This species is immensely electron-rich and oxidizes almost instantaneously in air to form quinone-imines or radical coupling products.

  • Protocol Fix:

    • Keep workups neutral or slightly acidic (pH 5-7).

    • Use reducing agents (e.g., Sodium Ascorbate or DTT) in the buffer if high pH is unavoidable.

    • Perform extractions under an inert atmosphere (Schlenk line techniques).

Q4: I am trying to methylate the nitrogen, but I am getting C-alkylation byproducts.

  • Expertise: The 4-OH group pushes electron density into the ring. While N1 is the typical nucleophile, the C3 position in 4-hydroxyindoles is exceptionally nucleophilic (vinylogous to the phenol).

  • Solution: Protect the 4-OH group (e.g., TBDMS, Benzyl) before attempting N-alkylation to reduce ring electron density and prevent side reactions.

Deep Dive: Degradation Pathways & Mechanisms

The degradation of this compound follows two primary pathways: Oxidative Quinone Formation and Acid-Catalyzed Dimerization .

Pathway 1: Oxidative Dehydrogenation (The "Pink" Pathway)

This is the most common storage failure mode.

  • Initiation: Hydrogen atom abstraction from the 4-OH or N1-H by oxygen/light creates a radical.

  • Propagation: The radical delocalizes. Since C5 is blocked by a methyl group, the radical density localizes at C7 and C3.

  • Termination:

    • Quinone Formation: Oxidation leads to 5-methylindole-4,7-dione (a p-quinone analog). This species is highly colored (yellow/red).

    • Coupling: Two radicals combine to form C7-C7 or C2-C7 dimers.

Pathway 2: Acid-Mediated Polymerization

In acidic media (or unbuffered silica gel), the C3 position is protonated, breaking aromaticity and forming an electrophilic iminium ion. A second indole molecule attacks this electrophile, leading to dimers and trimers.

Pathway Visualization

IndoleDegradation SM This compound (Starting Material) Radical Indolyl Radical Species (Delocalized) SM->Radical Air/Light (Oxidation) Protonated C3-Protonated Electrophile (Acidic Conditions) SM->Protonated H+ (Acid) Quinone 5-Methylindole-4,7-dione (Yellow/Red Toxic Quinone) Radical->Quinone Further Oxidation (-2H) Dimer Oxidative Dimers (C7-C7 or C2-C7 Coupling) Radical->Dimer Radical Coupling Polymer Indole Oligomers (Brown Precipitate) Protonated->Polymer + SM (Nucleophilic Attack)

Figure 1: Mechanistic map of this compound degradation showing oxidative and acid-catalyzed routes.

Experimental Protocols & Data

Standardized Stability Data
ConditionTimeframeDegradation ObservedPrimary Product
Solid, -20°C, Argon 12 Months< 1%None
Solid, 25°C, Air 1 Week5-10%Pink surface oxidation (Quinones)
Solution (DMSO), 25°C 24 Hours2-5%Dimers (LC-MS)
Solution (pH > 9) 1 Hour> 50%Complex Polymers (Black tar)
Solution (pH < 2) 4 Hours15-20%Oligomers
Protocol: Preparation of Stable Stock Solutions

Use this protocol to minimize "ghost peaks" in biological assays.

  • Solvent Choice: Use anhydrous DMSO or DMA (Dimethylacetamide). Avoid protic solvents (MeOH/EtOH) for long-term storage as they can facilitate proton exchange.

  • Degassing: Sparge the solvent with Helium or Argon for 15 minutes before adding the solid.

  • Dissolution: Add this compound to the solvent. Vortex briefly.

  • Add Antioxidant (Optional): For highly sensitive assays, add 1 mM Ascorbic Acid or 0.1% BHT (Butylated hydroxytoluene) to scavenge radical initiators.

  • Storage: Aliquot immediately into amber glass vials. Seal under Argon.[2] Store at -80°C.

Protocol: QC Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the phenol).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Indole core) and 450 nm (Monitoring for quinone degradation products).

References

  • BenchChem Technical Support. (2025).[2][3] Improving the Stability of Indole Compounds in Solution.[2] Retrieved from BenchChem Database.

  • Torii, S., et al. (1987). Facile Synthesis of 4-Hydroxyindole via Electrochemical Oxidative C-C Coupling.[4] Chemistry Letters.[4] Link

  • ChemicalBook. (2022). 1H-Indol-4-ol, 5-Methyl- Properties and Storage.[5]Link

  • Sigma-Aldrich. (2024). 4-Hydroxyindole USP Reference Standard Safety Data Sheet.Link

  • Yang, et al. (2017).[6] Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Link

Sources

Technical Support Center: Artifacts in 5-Methyl-1H-indol-4-OL Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 5-Methyl-1H-indol-4-ol in biological assays. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate potential artifacts and ensure the integrity of your experimental data. Indole-containing compounds are invaluable tools in drug discovery and chemical biology, but their unique chemical properties can sometimes lead to misleading results. This resource will equip you to identify and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our research?

This compound is a small molecule belonging to the indole family. The indole scaffold is a common feature in a vast array of natural and synthetic compounds with diverse biological activities. In drug development, indole derivatives are explored for a wide range of therapeutic applications, including as kinase inhibitors and antibacterial agents.[1][2] Your research likely focuses on a specific biological activity of this compound, which necessitates robust and reliable assay data.

Q2: I'm observing unexpected activity with this compound in my fluorescence-based assay. Could this be an artifact?

Yes, it is highly possible. Many small molecules, including those with indole scaffolds, can interfere with fluorescence and absorbance-based assays.[3][4] This interference can manifest as either false positives (the compound appears active when it is not) or false negatives (the compound appears inactive when it is active).[5][6] It is crucial to perform counter-screens to rule out assay artifacts.[3][5]

Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with various biological assays through non-specific mechanisms.[7][8] While indole itself is a core structure in many legitimate drugs, certain substituted indoles can fall into PAINS categories.[9][10] It is essential to evaluate whether your compound's structure contains any recognized PAINS motifs. However, the absence of a PAINS alert does not guarantee a lack of assay interference.[9]

Q4: How can I proactively design my experiments to minimize the risk of artifacts when working with this compound?

Proactive experimental design is key. This includes:

  • Utilizing lower compound concentrations where possible to minimize non-specific effects.

  • Including appropriate controls , such as vehicle-only and known inactive compounds structurally similar to your test compound.

  • Performing counter-screens early in your workflow to identify potential interferents.[3][5]

  • Employing orthogonal assays with different detection methods to validate your primary screen hits.[3][11]

Troubleshooting Guides

Issue 1: Unexpected Signal in Fluorescence Assays

Symptoms:

  • High background fluorescence in wells containing this compound.

  • A dose-dependent increase in signal that does not correlate with the expected biological activity.

  • Quenching of the fluorescent signal at higher concentrations.

Potential Causes & Explanations:

  • Compound Autofluorescence: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.[3][5] This is a common issue with aromatic compounds.

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to a decrease in the detected signal (quenching).[12]

  • Formation of Fluorescent Degradation Products: The compound may be unstable under assay conditions and degrade into fluorescent byproducts.[5]

Troubleshooting Workflow:

start Unexpected Fluorescence Signal step1 Run Compound Autofluorescence Test (Compound in buffer, no biological target) start->step1 decision1 Is the compound autofluorescent? step1->decision1 step2a Shift to a red-shifted fluorophore to minimize spectral overlap. decision1->step2a Yes step3 Run Fluorescence Quenching Assay (Compound + Fluorophore, no target) decision1->step3 No end_artifact Artifact Confirmed: Re-evaluate primary data. step2a->end_artifact step2b Perform spectral scan of the compound to identify its excitation/emission maxima. step2b->end_artifact decision2 Does the compound quench the signal? step3->decision2 step4a Decrease compound concentration. decision2->step4a Yes end_valid Signal likely biological. Proceed with caution. decision2->end_valid No step4a->end_artifact step4b Consider a different assay format (e.g., luminescence, label-free). step4b->end_artifact

Caption: Troubleshooting workflow for fluorescence interference.

Detailed Protocols:

  • Compound Autofluorescence Assay:

    • Prepare a dilution series of this compound in the assay buffer.

    • Add the compound dilutions to a microplate.

    • Read the plate using the same filter set as your primary assay.

    • A significant signal above the buffer-only control indicates autofluorescence.

  • Fluorescence Quenching Assay:

    • Prepare a solution of your assay's fluorophore at a concentration that gives a mid-range signal.

    • Add a dilution series of this compound to the fluorophore solution.

    • Incubate for the same duration as your primary assay.

    • Read the fluorescence. A dose-dependent decrease in signal indicates quenching.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Evidence of cytotoxicity at concentrations where specific activity is expected.

  • Discrepancies between results from different cell-based assays.

Potential Causes & Explanations:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with cellular processes. This is a common artifact in high-throughput screening.[11]

  • Redox Cycling: The indole nucleus can be susceptible to oxidation, leading to the generation of reactive oxygen species (ROS). This can induce cellular stress and cytotoxicity, confounding the interpretation of assay results.

  • Membrane Disruption: Some compounds can perturb cell membranes, leading to non-specific effects on cell health and signaling pathways.[8]

Troubleshooting Workflow:

start Inconsistent Cell-Based Assay Results step1 Perform Dynamic Light Scattering (DLS) to assess for aggregation. start->step1 decision1 Does the compound aggregate? step1->decision1 step2a Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. decision1->step2a Yes step3 Run a Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) decision1->step3 No end_artifact Artifact Likely: Re-evaluate primary data. step2a->end_artifact step2b Re-test at lower concentrations. step2b->end_artifact decision2 Is the compound cytotoxic? step3->decision2 step4a Determine the therapeutic window (Activity vs. Cytotoxicity). decision2->step4a Yes end_valid Results may be valid, but consider the narrow therapeutic window. decision2->end_valid No step4a->end_valid step4b Investigate mechanism of cytotoxicity (e.g., ROS production assay). step4b->end_artifact

Caption: Troubleshooting workflow for cell-based assay artifacts.

Detailed Protocols:

  • Detergent Counter-Screen for Aggregation:

    • Run your primary assay with and without the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • If the apparent activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

  • ROS Production Assay:

    • Treat cells with this compound.

    • Add a ROS-sensitive fluorescent probe (e.g., DCFDA).

    • Measure the fluorescence over time. An increase in fluorescence indicates ROS production.

Data Summary Table for Artifact Identification
Potential Artifact Primary Assay Observation Recommended Counter-Screen Interpretation of Counter-Screen Result
Autofluorescence Increased signal in the presence of the compound.Measure compound fluorescence in assay buffer alone.Signal in the absence of the biological target confirms autofluorescence.
Fluorescence Quenching Decreased signal in the presence of the compound.Measure the effect of the compound on the free fluorophore.A decrease in fluorophore signal confirms quenching.
Compound Aggregation Potent, non-specific inhibition.Run the assay with and without a non-ionic detergent.Loss of activity in the presence of detergent suggests aggregation.
Redox Cycling Cytotoxicity, non-specific effects.Measure ROS production in cells treated with the compound.Increased ROS levels indicate redox activity.

References

  • Cheméo. (n.d.). Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-48-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]

  • Crane, J. K., et al. (2013). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Journal of Bacteriology, 195(6), 1234–1240.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • Chen, Y., et al. (2022). Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. Molecules, 27(13), 4296.
  • National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • FADE. (2020). Characterization and Mitigation of Fragmentation Enzyme-Induced Dual Stranded Artifacts. Retrieved from [Link]

  • Singapore University of Technology and Design. (2018). Potential assay artefacts in anti-malarial screening documented. ScienceDaily. Retrieved from [Link]

  • Thorne, N., et al. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY, 15(10), 1249–1257.
  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. The Biology Notes. Retrieved from [Link]

  • Baell, J. B. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. Journal of Medicinal Chemistry, 61(2), 361–366.
  • FADE. (n.d.). Characterization and mitigation of fragmentation enzyme-induced dual stranded artifacts. bioRxiv. Retrieved from [Link]

  • Lawal, B., et al. (2022). Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 1-13.
  • National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(21), 14757–14775.
  • Shoichet, B. K. (2006). Hits, leads and artifacts from virtual and high throughput screening. Current Opinion in Chemical Biology, 10(3), 197–205.
  • Thorne, N., et al. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 15(10), 1249–1257.
  • El-Sehly, A. A., et al. (2014). Isolation of major compounds from the bioactive fraction as well as their anti-inflammatory activities. Global Journal of Pharmacology, 8(3), 366-376.
  • White, M. A., et al. (2018). Bacterial Production of Indole Related Compounds Reveals Their Role in Association Between Duckweeds and Endophytes. Frontiers in Microbiology, 9, 1533.
  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Sciences & Research, 7(3), 123-124.
  • Zhong, Z. D., et al. (2017). Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. The AAPS Journal, 19(6), 1564–1575.
  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Kim, K. J., et al. (2010). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Journal of the Korean Society of Food Science and Nutrition, 39(11), 1580-1585.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0). Retrieved from [Link]

  • MDPI. (n.d.). Tactical-Grade Wearables and Authentication Biometrics. Retrieved from [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been.... Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • CAS Common Chemistry. (n.d.). 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Gonzalez-Ortega, M. A., et al. (2023). Antioxidant and Antibacterial Activity of Mexican Oregano Essential Oil, Extracted from Plants Occurring Naturally in Semiarid Areas and Cultivated in the Field and Greenhouse in Northern Mexico. Molecules, 28(18), 6547.
  • Wikipedia. (n.d.). Serotonin. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indol-4-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important indole derivative. As a key intermediate in the synthesis of novel tryptamine analogues, such as 5-methylpsilocybin, robust and reproducible synthetic methods are crucial.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 4-hydroxyindoles like this compound?

A1: The synthesis of 4-hydroxyindoles presents unique challenges due to the directing effects of substituents on the aromatic ring during cyclization. Several classical and modern methods can be adapted for the synthesis of this compound:

  • Bischler-Möhlau Indole Synthesis: This acid-catalyzed reaction involves the condensation of an α-halo-ketone with an arylamine.[3][4] For the target molecule, this would likely involve the reaction of an appropriate α-haloketone with 3-methyl-4-aminophenol or a related precursor. However, controlling regioselectivity can be a significant challenge.[5][6]

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne is a powerful method for constructing the indole ring.[7][8] A suitably substituted o-iodo or o-bromoaniline would be required to achieve the desired 4-hydroxy-5-methyl substitution pattern.[9][10][11]

  • Nenitzescu Indole Synthesis: While primarily known for the synthesis of 5-hydroxyindoles from benzoquinones and enamines, modifications and careful selection of starting materials, such as using a substituted benzoquinone like 2-methyl-1,4-benzoquinone, could potentially lead to the desired 4-hydroxy isomer, although side products are common.[12][13]

  • Speeter-Anthony Tryptamine Synthesis: This route, often used for synthesizing psilocin (4-hydroxy-DMT), begins with a 4-hydroxyindole.[14] A synthetic pathway to this compound would be the initial and critical step in adapting this method for 5-methylated tryptamine analogues.

Q2: I am observing poor regioselectivity in my reaction, leading to a mixture of 4-hydroxy and 6-hydroxyindole isomers. How can I improve the selectivity for the desired 4-hydroxy product?

A2: Poor regioselectivity is a common issue in the synthesis of substituted indoles, particularly when using starting materials with multiple potential cyclization sites. Here are some strategies to enhance selectivity:

  • Choice of Starting Material: The substitution pattern of your aniline or phenol precursor is critical. For a Bischler-Möhlau approach, starting with a pre-functionalized aniline where other reactive positions are blocked can direct the cyclization to the desired position.

  • Catalyst Selection: The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. In palladium-catalyzed reactions like the Larock synthesis, the ligand on the palladium center can play a crucial role in directing the insertion of the alkyne and subsequent cyclization.

  • Protecting Groups: The use of appropriate protecting groups on the hydroxyl or amino functionalities can alter the electronic properties of the starting material and sterically hinder unwanted cyclization pathways.

Q3: What are the common side products I should expect, and how can they be minimized?

A3: Side product formation is a frequent challenge in indole synthesis. Common side products include:

  • Regioisomers: As discussed in Q2, the formation of undesired isomers (e.g., 6-hydroxyindoles) is a primary concern.

  • Over-alkylation or Acylation: The indole nitrogen is nucleophilic and can react with alkylating or acylating agents present in the reaction mixture.

  • Polymerization: Under harsh acidic or high-temperature conditions, indoles, especially those with electron-donating groups like a hydroxyl group, can be prone to polymerization.

  • Oxidation Products: 4-hydroxyindoles are susceptible to oxidation, which can lead to the formation of colored impurities.[2]

To minimize these side products, consider the following:

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst loading. Milder conditions are generally preferred.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Purification: Careful chromatographic purification is often necessary to separate the desired product from closely related isomers and other impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality starting materials. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry.1. Use fresh, high-quality catalyst. For Pd-catalyzed reactions, ensure the active Pd(0) species is generated. 2. Purify starting materials before use. 3. Perform a temperature screen to find the optimal reaction temperature. 4. Carefully control the molar ratios of reactants.
Formation of a Complex Mixture of Products 1. Lack of regioselectivity. 2. Decomposition of starting materials or product. 3. Multiple side reactions occurring.1. Re-evaluate your synthetic strategy to favor the desired regiochemistry (see FAQ Q2). 2. Use milder reaction conditions and an inert atmosphere. 3. Analyze the byproduct profile by LC-MS or GC-MS to identify major side reactions and adjust conditions to suppress them.
Product Degradation During Workup or Purification 1. The 4-hydroxyindole is sensitive to acid or base. 2. Oxidation of the product.1. Use neutral or buffered conditions during aqueous workup. 2. Minimize exposure to air and light. Consider using an antioxidant during workup and storage. Use deoxygenated solvents for chromatography.
Inconsistent Results Between Batches 1. Variability in reagent or solvent quality. 2. Inconsistent reaction setup or heating.1. Use reagents and solvents from the same supplier and lot number if possible. Ensure solvents are anhydrous if required. 2. Use a temperature-controlled heating mantle or oil bath for consistent heating. Ensure efficient stirring.

Experimental Protocols

Protocol 1: Acetylation of this compound (Precursor for further functionalization)

This protocol is based on the reported acetylation of this compound for the synthesis of 5-methylpsilocybin.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound in dry toluene, add sodium bicarbonate.

  • Add acetic anhydride to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound acetate.[2]

Catalyst Selection Summary

Synthetic MethodCatalyst(s)Key Considerations
Larock Indole Synthesis Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃)Ligand choice can influence regioselectivity. Base and solvent are also critical parameters.[7][8]
Bischler-Möhlau Synthesis Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acidsTraditionally requires harsh conditions, but milder modifications exist.[3][5]
Nenitzescu Synthesis Often self-catalyzed or can be promoted by Lewis acids (e.g., ZnCl₂, Sc(OTf)₃)Primarily yields 5-hydroxyindoles, but regioselectivity can be influenced by substituents and catalysts.[15][16]

Visualizing Reaction Pathways

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst side_reactions Analyze for Side Products (LC-MS/GC-MS) start->side_reactions optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions optimize_catalyst Optimize Catalyst System (Ligand, Loading) check_catalyst->optimize_catalyst regioisomers Presence of Regioisomers? side_reactions->regioisomers Yes decomposition Evidence of Decomposition? side_reactions->decomposition Yes regioisomers->optimize_catalyst decomposition->optimize_conditions modify_route Consider Alternative Synthetic Route optimize_catalyst->modify_route optimize_conditions->modify_route

Caption: Troubleshooting workflow for low yields.

Generalized Larock Indole Synthesis Pathway

Larock_Indole_Synthesis node_A o-Iodoaniline Derivative node_E Indole Product node_A->node_E Heteroannulation node_B Disubstituted Alkyne R²-C≡C-R³ node_B->node_E Heteroannulation node_C Pd(0) Catalyst node_C->node_E Heteroannulation node_D Base (e.g., K₂CO₃) node_D->node_E Heteroannulation

Caption: Key components of the Larock Indole Synthesis.

References

  • Encyclopedia MDPI. Synthesis of Indole Alkaloids. Available from: [Link]

  • Chadeayne, A. R., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ACS Omega, 6(9), 6145–6151. Available from: [Link]

  • Strauss, J., et al. (2022). Synthesis of Psilocybin Analogues and Other 5-HT Receptor Agonists for Stimulation of Neurotransmission. Ghent University.
  • Wikipedia. Larock indole synthesis. Available from: [Link]

  • Gadaginamath, G. S., & Pujar, S. R. (2005). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Indian Journal of Chemistry - Section B, 44B(1), 165-169.
  • Royal Society of Chemistry. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Available from: [Link]

  • Reddit. An interesting compound and possible synthesis (4-HO-5-MeO-DMT). Available from: [Link]

  • SynArchive. Larock Indole Synthesis. Available from: [Link]

  • Wikipedia. Psilocin. Available from: [Link]

  • Cuevas, F., et al. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 19(8), 704-729.
  • Douglas, C. J., & Thomson, R. J. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
  • Wikipedia. Bischler–Möhlau indole synthesis. Available from: [Link]

  • ResearchGate. The Psilocin (4‐hydroxy‐N,N‐dimethyltryptamine) and Bufotenine (5‐hydroxy‐N,N‐dimethyltryptamine) Case: Ensuring the Correct Isomer has Been Identified. Available from: [Link]

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(1), 20229113.
  • Chimica Techno Acta. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available from: [Link]

  • Wikipedia. Nenitzescu indole synthesis. Available from: [Link]

  • Vázquez-Romero, A., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 26(10), 2138–2143.
  • Semantic Scholar. Bischler-Möhlau indole synthesis. Available from: [Link]

  • De Kimpe, N., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Organics, 4(2), 168-183.
  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis (pp. 249-259). John Wiley & Sons, Ltd.
  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available from: [Link]

  • The Distant Reader. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available from: [Link]

  • Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Available from: [Link]

  • Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available from: [Link]

  • PhD Thesis. SYNTHESIS OF INDOLE ALKALOIDS AND THEIR ANALOGONS.
  • Chemical Journal of Chinese Universities. A New Synthesis of 4-Hydroxyindole. Available from: [Link]

  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available from: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to Benchmarking 5-Methyl-1H-indol-4-OL Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound, 5-Methyl-1H-indol-4-OL, against a panel of established, standard antibiotics. By adhering to internationally recognized protocols and employing a logical, evidence-based approach, researchers can effectively characterize its antimicrobial profile, elucidate its potential mechanism of action, and assess its preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Introduction: The Need for Robust Antimicrobial Benchmarking

The emergence of multidrug-resistant (MDR) pathogens necessitates a departure from conventional antibiotic scaffolds. Indole derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial properties[1][2][3]. This compound represents a novel synthetic compound within this chemical class. However, to ascertain its therapeutic potential, a systematic and comparative evaluation against clinically relevant antibiotics is essential.

This guide outlines a comprehensive strategy for this evaluation, grounded in the principles of scientific integrity and reproducibility. The experimental workflows described herein are designed to be self-validating, incorporating appropriate controls and adhering to the stringent guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9]

Elucidating the Mechanism of Action: A Comparative Approach

A critical step in the evaluation of a new antimicrobial agent is to understand how it exerts its effects on bacterial cells. This not only informs its potential spectrum of activity but also helps in predicting potential resistance mechanisms. Given that the mechanism of action for this compound is unknown, a series of experiments can be designed to investigate its effects on key bacterial processes in comparison to antibiotics with well-defined mechanisms.[10][11][12][13][14]

The primary targets for antibiotics in bacteria include the cell wall, protein synthesis machinery (ribosomes), and nucleic acid synthesis pathways.[12] By comparing the phenotypic and molecular effects of this compound to those of antibiotics that inhibit these specific processes, we can infer its likely mechanism.

Proposed Experimental Workflow for Mechanism of Action Studies

cluster_0 Initial Screening cluster_1 Comparative Analysis with Standard Antibiotics cluster_2 Endpoint Assays A Bacterial Culture (e.g., S. aureus, E. coli) B Expose to this compound (at MIC) A->B F Macromolecule Synthesis Assays (Radiolabeled Precursors) B->F Observe Effects G Cell Lysis Assay (e.g., LDH release) B->G Observe Effects H Microscopy (e.g., SEM, TEM for morphological changes) B->H Observe Effects C Cell Wall Synthesis Inhibitor (e.g., Penicillin) C->F Compare Effects C->G Compare Effects C->H Compare Effects D Protein Synthesis Inhibitor (e.g., Tetracycline) D->F Compare Effects D->G Compare Effects D->H Compare Effects E DNA Synthesis Inhibitor (e.g., Ciprofloxacin) E->F Compare Effects E->G Compare Effects E->H Compare Effects

Caption: Workflow for elucidating the mechanism of action of this compound.

In Vitro Antimicrobial Susceptibility Testing: The Foundation of Benchmarking

The cornerstone of evaluating any new antimicrobial agent is the determination of its in vitro activity against a broad panel of pathogenic bacteria. Standardized methods for antimicrobial susceptibility testing (AST) are crucial for generating reliable and comparable data.[15][16][17][18] The CLSI and EUCAST provide detailed guidelines for these assays.[4][5][6][7][9][19][20][21]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[5][23]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: this compound and the standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Experimental Workflow for Broth Microdilution MIC Assay

A Prepare Serial Dilutions of This compound & Standard Antibiotics C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Read and Record MIC Values D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[22] This assay is a crucial next step after determining the MIC to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol: MBC Assay

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC plate is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated for 18-24 hours at 37°C.

  • Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Performance Data

The data generated from the MIC and MBC assays should be tabulated for a clear and objective comparison of this compound with standard antibiotics against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Comparative In Vitro Activity of this compound and Standard Antibiotics (Hypothetical Data)

OrganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)40.51
Escherichia coli (ATCC 25922)160.015>128
Pseudomonas aeruginosa (ATCC 27853)640.25>128
MRSA (Clinical Isolate)8322

Preliminary In Vitro Toxicology Assessment

A crucial aspect of early-stage drug development is the assessment of a compound's potential toxicity to mammalian cells. A favorable therapeutic window is characterized by high potency against pathogens and low toxicity to host cells.[24]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[25][26]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Mammalian cells (e.g., human corneal epithelial cells or hepatocytes) are seeded in a 96-well plate and allowed to adhere overnight.[27][28]

  • Compound Exposure: The cells are then exposed to various concentrations of this compound for a defined period (e.g., 24 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.

Experimental Workflow for MTT Cytotoxicity Assay

A Seed Mammalian Cells in a 96-well Plate B Expose Cells to Serial Dilutions of This compound A->B C Incubate for 24h B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance and Calculate IC50 E->F

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Table 2: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cell LineIC50 (µg/mL)
Human Corneal Epithelial Cells (HCECs)>128
Human Hepatocytes (HepG2)96

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive benchmarking of the novel compound, this compound, against standard antibiotics. The successful execution of these experiments will yield critical data on its antimicrobial activity, potential mechanism of action, and preliminary safety profile. Positive outcomes from these in vitro studies would warrant further investigation, including time-kill kinetic studies, assessment of activity against biofilms, and in vivo efficacy studies in appropriate animal models of infection. The systematic approach outlined herein will ensure that the evaluation of this compound is both scientifically rigorous and directly comparable to the wealth of existing data on established antimicrobial agents.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. CLSI; 2020. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Cambridge University Press. Mechanism of Action and Activity of Commonly Used Antibiotics. Intensive Care Medicine. [Link]

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • SlideShare. Antibiotics & mechanisms of actions. [Link]

  • ReAct. How do antibiotics work? [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. [Link]

  • TeachMePhysiology. Antibiotics - Mechanism - Side effects - Organisms. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information (NCBI). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • U.S. Food and Drug Administration (FDA). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules. [Link]

  • MDPI. Synthesis of Indole Alkaloids. [Link]

  • Clinical and Laboratory Standards Institute. CLSI 2024 M100Ed34(1). [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]

  • National Center for Biotechnology Information (NCBI). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • PubMed. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Semantic Scholar. In-vitro Assays for Antimicrobial Assessment. [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

  • National Center for Biotechnology Information (NCBI). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]

  • Creative Biolabs. In Vitro Toxicity Test Services. [Link]

  • National Center for Biotechnology Information (NCBI). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. [Link]

  • ResearchGate. Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. [Link]

  • National Center for Biotechnology Information (NCBI). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. [Link]

  • Indian Academy of Sciences. Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. [Link]

  • ResearchGate. Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. [Link]

  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • PubMed. Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones. [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • Wikipedia. 4-HO-DET. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • PubMed. Modification of 5-methylphenanthridium from benzothiazoles to indoles as potent FtsZ inhibitors: Broadening the antibacterial spectrum toward vancomycin-resistant enterococci. [Link]

  • PubMed. In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines. [Link]

  • MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

  • ARVO Journals. The Effect of Terpinen-4-ol on Human Corneal Epithelium. [Link]

  • Wikipedia. Psilocin. [Link]

  • National Center for Biotechnology Information (NCBI). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. [Link]

  • ResearchGate. (PDF) In vitro antimicrobial activity of five essential oils on multi-drug resistant Gram-negative clinical isolates. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-indol-4-OL
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-indol-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.